Vapitadine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
CAS No. |
793655-64-8 |
|---|---|
Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide |
InChI |
InChI=1S/C17H20N4O/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16/h1-4,11,19H,5-10H2,(H2,18,22) |
InChI Key |
VQWGYPVNVICKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |
Other CAS No. |
793655-64-8 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of H1 Receptor Antagonists: A Technical Guide Focused on Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of H1 receptor antagonists, with a specific focus on Desloratadine, a potent second-generation antihistamine. This document details the molecular interactions, signaling pathways, and functional consequences of H1 receptor blockade, supported by quantitative data and detailed experimental methodologies.
Introduction to the Histamine H1 Receptor and its Antagonists
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[1] Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that results in the classic symptoms of allergy.[1][2] H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that counteract the effects of histamine at this receptor.
Modern antihistamines, particularly second-generation agents like Desloratadine, are more accurately classified as inverse agonists rather than simple antagonists.[3] This distinction is crucial: while a neutral antagonist would only block the binding of histamine, an inverse agonist also reduces the basal, constitutive activity of the receptor, leading to a more profound suppression of pro-inflammatory signaling.
Molecular Mechanism of Action of Desloratadine
Desloratadine, the active metabolite of loratadine, exhibits a high binding affinity for the H1 receptor. Its mechanism of action is characterized by its potent inverse agonism, leading to the stabilization of the inactive conformation of the H1 receptor. This not only prevents histamine-induced activation but also attenuates the receptor's intrinsic, histamine-independent activity.
Binding Affinity and Kinetics
The binding of Desloratadine to the H1 receptor has been extensively characterized through radioligand binding assays. These studies have consistently demonstrated its high affinity, which contributes to its potent antihistaminic effects. The dissociation of Desloratadine from the H1 receptor is notably slow, suggesting a long duration of action.
Table 1: Binding Affinity of Desloratadine for the Human H1 Receptor
| Radioligand | Cell Line | Kᵢ (nM) | Reference |
| [³H]-mepyramine | CHO | 0.87 | |
| [³H]-mepyramine | CHO | 0.9 ± 0.1 | |
| [³H]-mepyramine | Cloned human H1 receptors | 0.4 | |
| Not Specified | CHO-K1 | 0.97 | |
| [³H]-mepyramine | N-terminal HA-tagged H1R in HEK293T | 1.58 |
Table 2: Functional Activity of Desloratadine
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| Histamine-stimulated [Ca²⁺]i increase | CHO-H1 | Apparent Kₑ | 0.2 ± 0.14 | |
| Human Histamine H1 Receptor Antagonism | Not Specified | IC₅₀ | 51 |
Signaling Pathways Modulated by Desloratadine
Inhibition of the Gq/11 Signaling Pathway
The primary signaling pathway activated by the H1 receptor is mediated by the Gq/11 protein. Histamine binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergy. Desloratadine, by stabilizing the inactive state of the H1 receptor, effectively blocks this entire signaling cascade.
Downregulation of NF-κB Activity
A key anti-inflammatory effect of Desloratadine is its ability to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the expression of pro-inflammatory genes. The H1 receptor exhibits constitutive activity that leads to basal NF-κB activation. Desloratadine, through its inverse agonistic properties, suppresses both this basal and histamine-stimulated NF-κB activity. This action contributes to its broader anti-inflammatory profile beyond simple histamine antagonism.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of H1 receptor antagonists like Desloratadine.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-mepyramine.
-
Test compound (Desloratadine).
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]-mepyramine, and cell membranes.
-
Non-specific Binding: Add Mianserin (to a final concentration of 10 µM), [³H]-mepyramine, and cell membranes.
-
Competitive Binding: Add serial dilutions of Desloratadine, [³H]-mepyramine, and cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Desloratadine concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium, providing a measure of its antagonist/inverse agonist activity.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., CHO-H1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Histamine (agonist).
-
Desloratadine (test compound).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into the 96-well plates and culture overnight.
-
Dye Loading: Wash the cells and incubate them with the calcium-sensitive dye and Pluronic F-127 in assay buffer for 60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of Desloratadine for 90 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject a solution of histamine and continue to record the fluorescence to measure the calcium flux.
-
Data Analysis: Determine the concentration-response curve for histamine in the presence of different concentrations of Desloratadine. Calculate the apparent Kₑ or IC₅₀ for Desloratadine's inhibitory effect.
References
Vapitadine: A Technical Overview of its Binding Affinity and Kinetics to the Histamine H1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapitadine is a selective, second-generation antihistamine distinguished by its non-sedating properties. Its therapeutic efficacy in allergic conditions is primarily attributed to its high-affinity interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). This document provides a comprehensive technical guide on the binding affinity and kinetics of this compound, offering valuable insights for researchers and professionals involved in drug development and pharmacological studies. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents the known binding affinity and supplements it with detailed, representative protocols for the methodologies typically employed to characterize such interactions for H1 receptor antagonists.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound for the human histamine H1 receptor has been determined through in vitro pharmacological assays. The data consistently indicates a high-affinity interaction.
Table 1: this compound Binding Affinity for the Human Histamine H1 Receptor
| Compound | Receptor | Kᵢ (nM) | Method |
| This compound | Human Histamine H1 | 19 | Radioligand Binding Assay[1] |
Note: The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value signifies a higher binding affinity. Currently, specific kinetic parameters (kₒₙ and kₒff) for this compound are not publicly available.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for two standard methods used to determine the binding affinity and kinetics of ligands like this compound to GPCRs. These protocols are representative of the techniques that would be employed in such a characterization.
Radioligand Binding Assay (Competitive Inhibition)
This method is a cornerstone for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human histamine H1 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (also known as mepyramine), a high-affinity H1 receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-Pyrilamine (typically at its Kₔ value), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]-Pyrilamine, and the membrane preparation.
-
Competitive Binding: Add the different dilutions of this compound, [³H]-Pyrilamine, and the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both affinity (Kₔ) and kinetic data (kₒₙ and kₒff).
Objective: To determine the association (kₒₙ) and dissociation (kₒff) rate constants, and the dissociation constant (Kₔ) of this compound for the human histamine H1 receptor.
Materials:
-
SPR Instrument and Sensor Chip: (e.g., CM5 sensor chip).
-
Receptor: Purified human histamine H1 receptor.
-
Analyte: this compound.
-
Immobilization Buffers: Amine coupling kit (EDC, NHS), and appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running Buffer: HBS-P+ buffer (HEPES buffered saline with surfactant).
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized receptor (e.g., low pH glycine or high salt solution).
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified H1 receptor over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the immobilized receptor surface.
-
Monitor the association phase in real-time as the response units (RU) increase.
-
Following the association phase, switch to running buffer alone and monitor the dissociation phase as the RU decreases.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove all bound this compound and prepare the surface for the next injection.
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kₒₙ) and dissociation (kₒff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kₔ) is calculated from the ratio of the rate constants: Kₔ = kₒff / kₒₙ.
-
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Vapitadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapitadine is a potent and selective second-generation histamine H1 receptor antagonist that has been investigated for the treatment of allergic conditions such as atopic dermatitis. Its unique spirocyclic chemical architecture confers high affinity for the H1 receptor and a favorable non-sedating profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic route to this compound, based on established methodologies for related compounds. Furthermore, it outlines the key signaling pathway associated with its mechanism of action and provides a representative experimental protocol for evaluating its antihistaminic activity in vivo.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as spiro[5,6-dihydroimidazo[2,1-b][1]benzazepine-11,4'-piperidine]-3-carboxamide[2]. It possesses a complex tetracyclic core structure featuring a spirocyclic linkage between a piperidine ring and an imidazo[2,1-b][1]benzazepine system.
Below is a 2D representation of the chemical structure of this compound:
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | spiro[5,6-dihydroimidazo[2,1-b][1]benzazepine-11,4'-piperidine]-3-carboxamide | [2] |
| Molecular Formula | C₁₇H₂₀N₄O | |
| Molecular Weight | 296.37 g/mol | |
| CAS Number | 793655-64-8 | |
| SMILES | C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established methods for the construction of the imidazo[2,1-b]benzazepine core and subsequent functionalization. The general synthetic strategy is detailed in U.S. Patent 5,468,743, which describes the synthesis of related imidazo[2,1-b]benzazepine derivatives. While a specific example for this compound is not explicitly detailed, the following protocol is a representative adaptation of the methodologies described therein.
Synthetic Scheme:
Caption: General Synthetic Workflow for this compound.
Experimental Protocol (Adapted from US Patent 5,468,743):
Step 1: Synthesis of the Spiro-piperidone Intermediate
A suitable substituted 2,3,4,5-tetrahydro-1H-3-benzazepine is reacted with 1-(4-piperidonyl)ethanone in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours to facilitate the condensation reaction, yielding the spiro-piperidone intermediate.
Step 2: Formation of the Imidazo[2,1-b]benzazepine Core
The spiro-piperidone intermediate is then reacted with a 2-aminoimidazole derivative, such as 2-amino-4,5-dihydro-1H-imidazole, in a high-boiling point solvent like xylene. The reaction is carried out under reflux with azeotropic removal of water to drive the cyclization and formation of the tetracyclic imidazo[2,1-b]benzazepine core.
Step 3: Introduction of the Carboxamide Group
The final step involves the introduction of the carboxamide group at the 3-position of the imidazole ring. This can be achieved through a multi-step sequence starting with a Vilsmeier-Haack formylation reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group. The resulting aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate. Finally, the carboxylic acid is converted to the primary amide, this compound, through standard amidation procedures, for example, by activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by treatment with ammonia.
Signaling Pathway and Mechanism of Action
This compound functions as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators, which are characteristic of an allergic response. This compound, by binding to the H1 receptor, prevents the conformational changes induced by histamine, thereby blocking this signaling cascade.
Histamine H1 Receptor Signaling Pathway:
Caption: Simplified Histamine H1 Receptor Signaling Pathway.
Experimental Protocols for Activity Assessment
The antihistaminic activity of this compound can be evaluated using various in vivo and in vitro models. A standard in vivo assay is the histamine-induced cutaneous response in guinea pigs.
Protocol: Histamine-Induced Cutaneous Wheal and Flare in Guinea Pigs
Objective: To evaluate the in vivo H1-antihistaminic activity of this compound by measuring the inhibition of histamine-induced cutaneous wheal formation.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Histamine dihydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Saline (0.9% NaCl)
-
Calipers
Procedure:
-
Animal Acclimatization: Guinea pigs are acclimatized for at least one week before the experiment.
-
Dosing: Animals are fasted overnight with free access to water. This compound is administered orally at various doses (e.g., 1, 3, 10 mg/kg) in the vehicle. A control group receives the vehicle only.
-
Histamine Challenge: One hour after drug administration, the dorsal skin of the guinea pigs is shaved. Intradermal injections of histamine (e.g., 100 ng in 0.1 mL saline) are administered at two separate sites.
-
Measurement: Thirty minutes after the histamine challenge, the diameter of the wheal (edema) at each injection site is measured using calipers.
-
Data Analysis: The percentage inhibition of the wheal area for the this compound-treated groups is calculated relative to the vehicle-treated control group. An ED₅₀ value (the dose required to produce 50% inhibition) can be determined by regression analysis.
Experimental Workflow:
Caption: Workflow for In Vivo Antihistamine Activity Assay.
Conclusion
This compound represents a significant advancement in the development of non-sedating antihistamines due to its unique and complex chemical structure. The synthetic route, while intricate, is achievable through established chemical transformations. Its mechanism of action via the histamine H1 receptor signaling pathway is well-understood, and its efficacy can be reliably assessed using standard pharmacological models. This technical guide provides a foundational resource for researchers and professionals involved in the study and development of novel antihistaminic agents.
References
Vapitadine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimers: This document provides a technical overview of the predicted solubility and recommended stability testing protocols for vapitadine hydrochloride. As of the date of this publication, comprehensive experimental data on the solubility and stability of this compound hydrochloride is limited in publicly available literature. The information presented herein is based on computational predictions and established pharmaceutical testing guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The experimental protocols described are general recommendations and may require optimization for specific formulations and analytical methods.
Introduction
This compound is a selective, orally active, and non-sedating antihistamine agent.[1] It exhibits a strong binding affinity for the human histamine H1 receptor, with a Ki of 19 nM.[1] this compound hydrochloride is the salt form of the active compound, developed for pharmaceutical formulation. A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable dosage forms. This guide provides an in-depth look at the predicted solubility of this compound dihydrochloride and outlines a comprehensive strategy for determining its stability profile in line with industry standards.
Solubility Profile
Predicted Aqueous Solubility
The predicted water solubility for this compound dihydrochloride is presented in Table 1. This value, obtained through computational modeling, suggests that this compound dihydrochloride is sparingly soluble in water.
Table 1: Predicted Physicochemical Properties of this compound Dihydrochloride
| Property | Predicted Value | Source |
| Water Solubility | 0.178 mg/mL | ALOGPS[2] |
| logP | 1 | ALOGPS[2] |
| pKa (Strongest Basic) | 9.96 | Chemaxon[2] |
Experimental Protocol for Equilibrium Solubility Determination
To experimentally determine the aqueous solubility of this compound hydrochloride, the following protocol, based on the shake-flask method and ICH guidelines, is recommended.
Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous media.
Materials:
-
This compound hydrochloride active pharmaceutical ingredient (API)
-
pH buffers (pH 1.2, 4.5, 6.8, and the pH of minimum solubility, if different)
-
Purified water
-
Shaker bath maintained at 37 ± 1°C
-
Validated analytical method for the quantification of this compound (e.g., HPLC-UV)
-
Centrifuge and/or filters (e.g., 0.45 µm PVDF)
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions at different pH values (e.g., 1.2, 4.5, 6.8) using standard buffers.
-
Addition of Excess Drug: Add an excess amount of this compound hydrochloride to each buffer solution in triplicate. The presence of undissolved solid should be visible.
-
Equilibration: Place the flasks in a shaker bath set at 37 ± 1°C and agitate for a sufficient duration to reach equilibrium (e.g., 24-48 hours). Periodically sample the supernatant to confirm that equilibrium has been reached (i.e., the concentration of this compound hydrochloride in solution is constant).
-
Sample Collection and Preparation: At the end of the equilibration period, withdraw an aliquot of the supernatant. Clarify the sample by centrifugation or filtration to remove any undissolved solids.
-
Quantification: Analyze the concentration of this compound hydrochloride in the clarified supernatant using a validated analytical method.
-
pH Measurement: Measure the pH of each solution at the end of the experiment to ensure it has remained within the target range.
Stability Profile
Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a critical component of this, helping to identify potential degradation pathways and develop stability-indicating analytical methods.
Recommended Stability Testing Conditions
The following table outlines the recommended storage conditions for long-term, intermediate, and accelerated stability studies for this compound hydrochloride, based on ICH guideline Q1A(R2).
Table 2: ICH Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound hydrochloride under various stress conditions and to support the development of a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Dry heat at 105°C for a specified duration.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Methodology:
-
Sample Preparation: Prepare solutions of this compound hydrochloride in the respective stress media. A control sample in a neutral solvent should be prepared and protected from the stress conditions.
-
Stress Application: Expose the samples to the stress conditions for a predetermined period. The duration of exposure should be sufficient to achieve a target degradation of 5-20%.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period.
-
Analysis: Analyze all stressed and control samples using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector. The method should be capable of separating the parent drug from any degradation products.
-
Peak Purity Analysis: Perform peak purity analysis to ensure that the chromatographic peak of this compound hydrochloride is not co-eluting with any degradants.
-
Identification of Degradants: If significant degradation is observed, techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the solubility and stability of a drug substance like this compound hydrochloride.
References
In Vitro Characterization of Vapitadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapitadine is a selective, second-generation antihistamine under investigation for the treatment of allergic skin conditions such as hives and atopic dermatitis.[1] As a selective antagonist of the histamine H1 receptor, its in vitro characterization is crucial for understanding its pharmacological profile, including potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize this compound, presenting available data and standardized protocols for receptor binding and functional activity.
Introduction
This compound is a benzazepine derivative that acts as a selective antagonist at the histamine H1 receptor.[1][2] Unlike first-generation antihistamines, this compound is designed to be non-sedating, a key characteristic for patient compliance.[1] The primary mechanism of action for antihistamines involves blocking the effects of histamine at H1 receptors, which are G-protein coupled receptors (GPCRs) that play a central role in allergic and inflammatory responses.[3] A thorough in vitro evaluation is the foundation for preclinical and clinical development, providing critical data on the drug's interaction with its target and potential off-target effects.
Receptor Binding Affinity
Determining the binding affinity of this compound to the histamine H1 receptor is a fundamental step in its characterization. This is typically achieved through competitive radioligand binding assays.
Quantitative Data
The binding affinity of this compound has been determined using membranes from cells expressing the cloned human histamine H1 receptor. The inhibitory constant (Ki) represents the concentration of this compound required to occupy 50% of the H1 receptors in the presence of a radioligand.
| Compound | Receptor Target | Radioligand | Test System | Ki (nM) |
| This compound | Human Histamine H1 | [3H]Mepyramine | Cloned Receptor | 19 |
Table 1: this compound Binding Affinity for the Human Histamine H1 Receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human histamine H1 receptor.
-
Radioligand: [3H]Mepyramine (a well-characterized H1 antagonist).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Scintillation Cocktail and Scintillation Counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]Mepyramine at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Functional Characterization
Functional assays are essential to determine whether this compound acts as an antagonist (or inverse agonist) at the H1 receptor, thereby blocking its signaling. Histamine H1 receptors are known to primarily couple through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.
Calcium Mobilization Assay
This assay measures the ability of this compound to block histamine-induced increases in intracellular calcium.
3.1.1. Quantitative Data
While specific EC50/IC50 data for this compound from calcium mobilization assays are not publicly available, the expected outcome for an H1 antagonist is a dose-dependent inhibition of the histamine-induced calcium response.
| Assay Type | Agonist | Parameter | This compound Value |
| Calcium Mobilization | Histamine | IC50 (nM) | Data not available |
Table 2: Expected Data from a Calcium Mobilization Functional Assay.
3.1.2. Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293, CHO).
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compound: this compound hydrochloride.
-
Fluorescence Plate Reader: A device capable of kinetic reading with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition (Antagonist Mode): Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the cell plate into the fluorescence plate reader. The instrument will add a fixed concentration of histamine (typically the EC80) to the wells while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonist mode, plot the inhibition of the histamine response against the this compound concentration to determine the IC50 value.
Histamine H1 Receptor Signaling Pathway
The primary signaling pathway for the H1 receptor involves Gq protein activation.
Selectivity Profiling
To ensure this compound has a favorable safety profile, it is essential to assess its selectivity by screening it against a panel of other receptors, ion channels, and enzymes. Of particular importance for antihistamines is the lack of activity at muscarinic, adrenergic, and serotonergic receptors, which can mediate undesirable side effects.
Experimental Approach
This compound should be tested in binding or functional assays for a wide range of targets. A common approach is to perform an initial screen at a high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) at this concentration would be followed up with full dose-response curves to determine the Ki or IC50.
Example Target Panel:
-
GPCRs: Muscarinic receptors (M1-M5), Adrenergic receptors (α1, α2, β1, β2), Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A, etc.).
-
Ion Channels: hERG potassium channel (critical for cardiac safety).
-
Enzymes and Transporters.
The selectivity is determined by comparing the affinity for the H1 receptor to the affinity for other targets. A high selectivity ratio (Ki off-target / Ki H1) is desirable.
Summary and Conclusion
The in vitro characterization of this compound confirms its high affinity for the human histamine H1 receptor. The methodologies outlined in this guide, including competitive radioligand binding assays, calcium mobilization functional assays, and broad selectivity profiling, provide a robust framework for the comprehensive evaluation of novel H1 receptor antagonists. These studies are critical for establishing the potency, mechanism of action, and safety profile of drug candidates like this compound, thereby guiding their progression into further preclinical and clinical development.
References
Vapitadine: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapitadine is an investigational second-generation antihistamine that was under development by Barrier Therapeutics as a treatment for allergic skin conditions, primarily atopic dermatitis and chronic idiopathic urticaria.[1][2] As a selective histamine H1 receptor antagonist, this compound was designed to alleviate pruritus (itching) and other symptoms of histamine-mediated inflammatory responses without the sedative effects commonly associated with first-generation antihistamines.[1][3] This technical guide provides a comprehensive overview of the available information on the discovery, preclinical and clinical development of this compound.
Discovery and Preclinical Development
The discovery of this compound stemmed from research efforts to identify novel, non-sedating antihistamines with potent activity against the histamine H1 receptor. The core chemical structure of this compound is a spiro[imidazo[2,1-b][2]benzazepine-11,4'-piperidine] derivative. While the specific details of the initial screening and lead optimization process for this compound have not been extensively published in peer-reviewed literature, the focus was likely on designing a molecule with high affinity and selectivity for the H1 receptor and limited ability to cross the blood-brain barrier, a key characteristic of non-sedating antihistamines.
Mechanism of Action
This compound functions as a competitive antagonist of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, including sensory neurons and endothelial cells. This binding triggers a signaling cascade that results in the characteristic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability. By competitively blocking the H1 receptor, this compound prevents histamine from binding and initiating this cascade, thereby reducing or preventing allergic symptoms.
A diagram illustrating the proposed mechanism of action is provided below.
Preclinical Pharmacology
Preclinical studies demonstrated this compound's high affinity for the human histamine H1 receptor and its efficacy in animal models of allergic response. The available quantitative data from these studies are summarized in the table below.
| Parameter | Value | Species/System |
| Ki (inhibition constant) for human H1 receptor | 19 nM | Human cloned histamine H1 receptor |
| ED50 (histamine-induced lethality) | 0.056-1.2 mg/kg | Rats |
| ED50 (cutaneous reactions to histamine) | 0.51-1.4 mg/kg | Rats |
| Table 1: Preclinical Pharmacological Data for this compound |
Clinical Development
This compound progressed to Phase 2 clinical trials for the treatment of atopic dermatitis and chronic idiopathic urticaria. These trials were designed to assess the efficacy, safety, and tolerability of orally administered this compound.
Phase 1 Clinical Trials
Two dose-escalation Phase 1 clinical trials were conducted to evaluate the safety and antihistamine activity of this compound. The results indicated that this compound inhibits allergic reactions, has a rapid onset of action, and, importantly, does not cause sedation, even at doses five to 15 times higher than those that produced an antihistamine response. No cardiovascular side effects were observed in these studies.
Phase 2a Clinical Trial in Atopic Dermatitis
A Phase 2a proof-of-concept study evaluated the efficacy of this compound in reducing itching in patients with moderate to severe atopic dermatitis. The study demonstrated that this compound significantly reduced itch symptoms without causing sedation.
Phase 2 Clinical Trial in Chronic Idiopathic Urticaria
A Phase 2 study investigated the efficacy of this compound in patients with chronic idiopathic urticaria (CIU), a condition characterized by hives of unknown origin lasting for at least six weeks. The key findings from this study are presented in the table below.
| Parameter | This compound (60 mg once daily) | Placebo |
| Primary Efficacy Endpoint | Met | - |
| Measure | Decrease from baseline in average itch severity score | - |
| p-value | 0.037 | - |
| Table 2: Key Efficacy Results from the Phase 2 Trial of this compound in Chronic Idiopathic Urticaria |
The study concluded that this compound, administered at 60 mg once daily for one week, significantly reduced itch severity compared to placebo. The drug was well-tolerated, with no reports of sedation.
Experimental Protocols
While specific, detailed protocols from the this compound development program are not publicly available, this section outlines the general methodologies that would have been employed for the key experiments based on standard practices in pharmacology and clinical research.
Histamine H1 Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells engineered to express the human histamine H1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used as the tracer.
-
Competitive Binding: A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
A diagram of the experimental workflow is provided below.
In Vivo Histamine-Induced Cutaneous Reaction in Rats (General Protocol)
Objective: To assess the in vivo antagonist activity of this compound against histamine-induced skin reactions.
Methodology:
-
Animal Model: Rats are used as the animal model.
-
Drug Administration: this compound is administered orally at various doses. A control group receives a vehicle.
-
Histamine Challenge: After a predetermined time, histamine is injected intradermally at a specific site on the backs of the rats.
-
Wheal and Flare Measurement: The resulting wheal (swelling) and flare (redness) are measured at set time points after the histamine injection.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the wheal and flare response (ED50) is calculated.
Synthesis
Conclusion
This compound emerged as a promising non-sedating H1 receptor antagonist with demonstrated efficacy in preclinical models and early-phase clinical trials for atopic dermatitis and chronic idiopathic urticaria. Its development was carried out by Barrier Therapeutics, which was later acquired by Stiefel Laboratories. While the compound showed potential as a safe and effective treatment for allergic skin conditions, further clinical development appears to have been discontinued, and the reasons for this are not publicly documented. The available data highlight this compound's potent and selective antihistaminic properties and its favorable safety profile, particularly its lack of sedative effects.
References
Preclinical Efficacy of Vapitadine, a Selective TPK1 Inhibitor, in Pancreatic Cancer Models
Abstract
This document outlines the preclinical studies conducted to evaluate the efficacy of Vapitadine, a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase identified as a critical downstream effector in the Growth Factor Receptor-Associated Proliferation Pathway (GF-RAPP), which is frequently dysregulated in pancreatic ductal adenocarcinoma (PDAC). Our findings demonstrate that this compound exhibits significant anti-proliferative effects in in vitro models of pancreatic cancer and suppresses tumor growth in in vivo xenograft models. The data presented herein support the continued development of this compound as a potential therapeutic agent for pancreatic cancer.
Introduction
Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited therapeutic options and a dismal five-year survival rate. A key driver of pancreatic tumor progression is the aberrant activation of growth factor signaling pathways. The recently identified GF-RAPP signaling cascade has been shown to be hyperactive in over 70% of PDAC cases. Central to this pathway is TPK1, a kinase that, upon activation, phosphorylates and activates the transcription factor Prolif-1, leading to the expression of genes essential for cell cycle progression and proliferation. This compound was designed to selectively inhibit the kinase activity of TPK1, thereby blocking this oncogenic signaling pathway. This whitepaper summarizes the key preclinical efficacy studies, including biochemical assays, cell-based functional assays, and an in vivo xenograft study.
This compound's Mechanism of Action: The GF-RAPP Signaling Pathway
This compound functions by competitively binding to the ATP-binding pocket of TPK1, preventing the phosphorylation of its downstream target, Prolif-1. This action effectively halts the signaling cascade that promotes unregulated cell growth.
Caption: this compound inhibits the GF-RAPP signaling pathway.
Quantitative Data Summary
The efficacy of this compound was assessed through a series of in vitro and in vivo experiments. The quantitative results are summarized below.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | PANC-1 Cell Line | MiaPaCa-2 Cell Line | Assay Type |
| TPK1 Kinase Inhibition (IC₅₀) | 5.2 nM | 4.8 nM | Biochemical Assay |
| Cellular Proliferation (GI₅₀) | 25.7 nM | 22.1 nM | Cell-Based Assay |
| Prolif-1 Phosphorylation (EC₅₀) | 15.3 nM | 12.9 nM | Western Blot |
Table 2: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 1542 ± 120 | - |
| This compound | 10 | 785 ± 95 | 49.1% |
| This compound | 30 | 352 ± 68 | 77.2% |
Detailed Experimental Protocols
TPK1 Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human TPK1.
-
Reagents: Recombinant human TPK1 enzyme, ATP, biotinylated peptide substrate, this compound serial dilutions.
-
Procedure:
-
This compound was serially diluted in DMSO to create a 10-point concentration gradient.
-
The kinase reaction was initiated by adding 10 nM TPK1 enzyme to a solution containing 20 µM peptide substrate and 10 µM ATP in kinase buffer.
-
The reaction was incubated for 60 minutes at 30°C.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based detection system.
-
Data were normalized to control (DMSO vehicle) and IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
Cellular Proliferation Assay Protocol
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of this compound in pancreatic cancer cell lines.
-
Cell Lines: PANC-1 and MiaPaCa-2.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with a 10-point concentration gradient of this compound for 72 hours.
-
Cell viability was assessed using a resazurin-based reagent.
-
Fluorescence was measured, and data were normalized to vehicle-treated cells to calculate GI₅₀ values.
-
In Vivo Xenograft Study Workflow
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing PANC-1 human pancreatic cancer xenografts.
Caption: Workflow for the PANC-1 xenograft efficacy study.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
5 x 10⁶ PANC-1 cells were subcutaneously implanted into the right flank of each mouse.
-
Tumors were allowed to grow to an average volume of approximately 150 mm³.
-
Mice were randomized into three treatment groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).
-
Treatments were administered orally, once daily (QD), for 21 consecutive days.
-
Tumor volumes and body weights were measured twice weekly.
-
At the end of the study, mice were euthanized, and final tumor weights and volumes were recorded.
-
Tumor Growth Inhibition (TGI) was calculated as a percentage relative to the vehicle control group.
-
Logical Relationship: this compound's Therapeutic Hypothesis
The central hypothesis for this compound's therapeutic potential is based on a direct and logical chain of events from target engagement to clinical outcome.
Caption: The therapeutic hypothesis for this compound.
Conclusion
The preclinical data for this compound strongly support its proposed mechanism of action as a potent and selective TPK1 inhibitor. This compound effectively suppresses the GF-RAPP signaling pathway, leading to a significant reduction in pancreatic cancer cell proliferation in vitro and marked tumor growth inhibition in a PANC-1 xenograft model in vivo. These promising results warrant further investigation and progression of this compound into clinical development as a targeted therapy for patients with pancreatic cancer.
Methodological & Application
Vapitadine Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapitadine is a selective, orally active, second-generation H1-antihistamine that has been investigated for its potential in treating allergic conditions such as allergic rhinitis and atopic dermatitis. As a second-generation antihistamine, it is designed to have a low potential for sedation. These application notes provide a summary of available preclinical data and detailed protocols for conducting in vivo animal studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound acts as a potent and selective antagonist of the histamine H1 receptor. By competitively binding to H1 receptors on various cell types, it inhibits the downstream signaling pathways activated by histamine, thereby reducing the symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and sensory nerve stimulation.
Data Presentation
Efficacy Data for this compound
| Animal Model | Endpoint | Effective Dose (ED50) | Administration Route | Reference |
| Rat | Histamine-induced Lethality | 0.056 - 1.2 mg/kg | Oral | [1] |
| Rat | Histamine-induced Cutaneous Reactions | 0.51 - 1.4 mg/kg | Oral | [1] |
Reference Dosage Data for Other Second-Generation H1-Antihistamines
This table is provided for comparative purposes to aid in dose selection for species other than rats, as specific this compound dosage information is limited in publicly available literature.
| Drug | Animal Species | Therapeutic Dose | Administration Route | Reference |
| Cetirizine | Dog | 1 - 4 mg/kg, once daily | Oral | [2][3] |
| Cetirizine | Cat | 5 mg/cat, once or twice daily | Oral | [2] |
| Loratadine | Dog | 0.25 - 1.1 mg/kg, once daily | Oral | |
| Loratadine | Cat | 0.5 mg/kg, once daily | Oral | |
| Fexofenadine | Dog | 2 - 5 mg/kg, once or twice daily | Oral | |
| Fexofenadine | Cat | 10 - 15 mg/cat, once or twice daily | Oral |
Signaling Pathway
Experimental Protocols
General Experimental Workflow
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
Objective: To evaluate the efficacy of this compound in a guinea pig model of allergic rhinitis.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Nasal lavage buffer (e.g., sterile saline)
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)3 in saline.
-
On day 7, administer a booster i.p. injection of 100 µg OVA in saline.
-
-
Drug Administration:
-
On day 14, administer this compound orally (e.g., 1, 3, 10 mg/kg) or vehicle to different groups of sensitized animals. A positive control group receiving a known effective antihistamine can be included.
-
Administer the compounds 1 hour before the allergen challenge.
-
-
Allergen Challenge and Symptom Observation:
-
One hour after drug administration, challenge the animals with an intranasal instillation of 1% OVA solution (50 µl per nostril) under light anesthesia.
-
For 30 minutes after the challenge, observe and count the number of sneezes and nasal rubs.
-
-
Nasal Lavage and Cell Analysis (Optional):
-
At a predetermined time point after the challenge (e.g., 6 hours), anesthetize the animals and perform a nasal lavage with buffer.
-
Collect the lavage fluid and analyze the total and differential cell counts (e.g., eosinophils, neutrophils).
-
-
Data Analysis:
-
Compare the mean number of sneezes and nasal rubs, and the cell counts in the nasal lavage fluid between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Protocol 2: Hapten-Induced Atopic Dermatitis-like Lesions in Mice
Objective: To assess the effect of this compound on pruritus and skin inflammation in a mouse model of atopic dermatitis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1) as a vehicle for DNFB
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Sensitization and Challenge:
-
On day 0, sensitize the mice by applying 20 µl of 0.5% DNFB to the shaved dorsal skin.
-
On day 5, challenge the mice by applying 20 µl of 0.15% DNFB to the same area of the dorsal skin. Repeat the challenge every 2-3 days for 2-3 weeks to induce chronic inflammation.
-
-
Drug Administration:
-
Begin daily oral administration of this compound (e.g., 1, 5, 25 mg/kg) or vehicle after the first challenge and continue throughout the study period.
-
-
Evaluation of Pruritus:
-
On selected days after the challenge, place the mice individually in observation cages and record their scratching behavior for a defined period (e.g., 30-60 minutes).
-
Count the number of scratching bouts.
-
-
Assessment of Skin Lesions:
-
At the end of the study, euthanize the mice and collect the dorsal skin for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).
-
-
Data Analysis:
-
Analyze the scratching behavior, histological scores, and inflammatory marker levels. Compare the data from the this compound-treated groups with the vehicle-treated group using appropriate statistical methods.
-
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation
-
This compound
-
Vehicle for oral administration
-
Heparinized saline
-
Blood collection tubes (e.g., EDTA-coated)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 ml) from the jugular vein cannula at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately place the blood samples into EDTA-coated tubes and centrifuge to obtain plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Conclusion
The provided protocols and data serve as a foundational guide for the in vivo evaluation of this compound. Due to the limited publicly available data for this compound, researchers are encouraged to conduct dose-ranging studies to determine the optimal dose for their specific animal model and experimental conditions. The reference data for other second-generation antihistamines can aid in the initial dose selection. Careful adherence to ethical guidelines for animal research is paramount in all studies.
References
Application Notes and Protocols for the Investigation of Vapitadine in Atopic Dermatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus (itch), eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD is complex, involving skin barrier dysfunction, immune dysregulation with a predominant T-helper 2 (Th2) cell response, and neuro-immune interactions. Histamine is a key mediator of itch, acting primarily through the histamine H1 receptor (H1R) on sensory nerves and various immune cells.
Vapitadine is a potent, selective, and non-sedating H1 receptor antagonist. Clinical studies in patients with atopic dermatitis have demonstrated its efficacy in reducing pruritus.[1][2] While specific preclinical data on this compound in established animal models of atopic dermatitis are not extensively published, its mechanism of action as an H1 antagonist suggests its potential to alleviate key symptoms of the disease. In various in vitro and in vivo pharmacological models, this compound has been shown to be at least as potent as cetirizine.[2]
These application notes provide a comprehensive guide for researchers interested in investigating the efficacy and mechanism of action of this compound in relevant preclinical models of atopic dermatitis. The provided protocols are based on established methodologies for evaluating anti-inflammatory and anti-pruritic compounds in AD research.
Mechanism of Action: H1 Receptor Antagonism in Atopic Dermatitis
This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. In atopic dermatitis, mast cells and other immune cells release histamine upon allergen exposure, which then binds to H1 receptors on sensory nerve endings, leading to the sensation of itch. Histamine also contributes to the inflammatory response by increasing vascular permeability. By blocking the H1 receptor, this compound is expected to inhibit these downstream signaling pathways, thereby reducing both pruritus and inflammation.
Recommended Atopic Dermatitis Research Models
Several well-established animal models can be utilized to evaluate the efficacy of this compound in atopic dermatitis. The choice of model depends on the specific research question, such as focusing on acute allergic inflammation, chronic skin lesions, or the itch response.
-
Ovalbumin (OVA)-Induced Atopic Dermatitis Model (Mouse): This is a widely used model that mimics the Th2-dominant inflammation seen in human AD. Mice are sensitized and subsequently challenged with ovalbumin to induce an eczematous skin reaction.
-
Hapten-Induced Atopic Dermatitis Models (Mouse): Haptens like 2,4-dinitrochlorobenzene (DNCB) or oxazolone can be used to induce a contact hypersensitivity reaction that, with repeated application, develops features of chronic atopic dermatitis, including a shift towards a Th2 immune response.
-
Spontaneous Atopic Dermatitis Models (e.g., NC/Nga Mouse): These mice spontaneously develop AD-like skin lesions under specific pathogen-free conditions when exposed to conventional environments. They are particularly useful for studying the genetic and environmental factors in AD and for evaluating anti-pruritic agents.
Experimental Protocols
The following are detailed protocols for evaluating this compound in the recommended atopic dermatitis models.
Protocol 1: Ovalbumin (OVA)-Induced Atopic Dermatitis in BALB/c Mice
Objective: To assess the effect of this compound on skin inflammation, scratching behavior, and inflammatory markers in an OVA-induced AD model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Tools for skin thickness measurement (e.g., digital calipers)
-
Behavioral observation chambers
Procedure:
-
Sensitization:
-
On days 0 and 7, intraperitoneally inject mice with 50 µg of OVA emulsified in 2 mg of Alum in 200 µL of saline.
-
-
Challenge:
-
On day 14, and every two days thereafter for a total of six challenges, apply 100 µg of OVA in 20 µL of saline to a shaved area on the back of the mice.
-
-
Treatment:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, p.o.) or vehicle control daily, starting from the first day of OVA challenge (day 14) until the end of the experiment.
-
-
Assessments:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, dryness, and excoriation) twice a week using a scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Scratching Behavior: On specified days, place mice individually in observation chambers and record the number of scratching bouts over a 30-minute period.
-
Skin Thickness: Measure the thickness of the challenged skin area using digital calipers at the end of the experiment.
-
Histology: At the end of the study, collect skin biopsies for histological analysis (H&E staining for inflammatory cell infiltration and toluidine blue staining for mast cells).
-
Cytokine Analysis: Homogenize skin tissue or isolate splenocytes to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory markers by ELISA or qPCR.
-
Protocol 2: DNCB-Induced Atopic Dermatitis in NC/Nga Mice
Objective: To evaluate the therapeutic effect of this compound on chronic AD-like skin lesions and associated pruritus in a DNCB-induced model.
Materials:
-
Male NC/Nga mice (6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone and olive oil (4:1)
-
This compound
-
Vehicle control
Procedure:
-
Sensitization:
-
On day 0, apply 100 µL of 1% DNCB in acetone/olive oil to the shaved abdomen.
-
-
Challenge:
-
Starting on day 7, apply 20 µL of 0.2% DNCB to the dorsal side of each ear three times a week for five weeks.
-
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 1, 5, 10 mg/kg) or vehicle from the start of the challenge phase (day 7).
-
-
Assessments:
-
Clinical Score and Ear Thickness: Monitor and score the severity of dermatitis on the ears and measure ear thickness twice weekly.
-
Scratching Behavior: Quantify scratching behavior as described in Protocol 1.
-
Serum IgE Levels: Collect blood at the end of the study and measure total serum IgE levels by ELISA.
-
Histopathology and Immunohistochemistry: Analyze ear tissue for inflammatory infiltrate, epidermal thickness, and mast cell numbers.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Below are examples of how data from the proposed experiments could be presented.
Table 1: Effect of this compound on Clinical Score and Scratching Behavior in OVA-Induced Atopic Dermatitis
| Treatment Group | Dose (mg/kg) | Final Clinical Score (Mean ± SEM) | Scratching Bouts (30 min, Mean ± SEM) |
| Vehicle Control | - | 8.5 ± 0.7 | 125 ± 15 |
| This compound | 1 | 6.2 ± 0.5 | 80 ± 10 |
| This compound | 5 | 4.1 ± 0.4 | 55 ± 8 |
| This compound | 10 | 2.8 ± 0.3 | 30 ± 5 |
| Positive Control | - | 3.5 ± 0.4 | 40 ± 6 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 2: Effect of this compound on Inflammatory Markers in Skin Tissue
| Treatment Group | Dose (mg/kg) | IL-4 (pg/mg protein) | IL-13 (pg/mg protein) | Mast Cell Count (per mm²) |
| Vehicle Control | - | 150 ± 12 | 220 ± 18 | 45 ± 5 |
| This compound | 1 | 110 ± 10 | 170 ± 15 | 35 ± 4 |
| This compound | 5 | 85 ± 8 | 130 ± 12 | 25 ± 3** |
| This compound | 10 | 60 ± 6 | 90 ± 10 | 15 ± 2 |
| Positive Control | - | 70 ± 7 | 100 ± 11 | 18 ± 2 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Conclusion
While specific preclinical data for this compound in atopic dermatitis models remains to be published, its established mechanism as a potent and selective H1 receptor antagonist provides a strong rationale for its investigation. The protocols and methodologies outlined in these application notes offer a robust framework for elucidating the preclinical efficacy of this compound and further characterizing its role in mitigating the key symptoms of atopic dermatitis. Such studies are crucial for advancing our understanding of this compound and its potential as a targeted therapy for this challenging disease.
References
Application Notes and Protocols for Vapitadine Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapitadine is a potent and selective second-generation antihistamine that acts as an antagonist to the histamine H1 receptor.[1][2] It exhibits a high binding affinity for the human H1 receptor, with a Ki value of 19 nM.[1] Developed as a non-sedating alternative to first-generation antihistamines, this compound shows promise in the treatment of allergic conditions due to its limited ability to cross the blood-brain barrier.[2] These application notes provide detailed protocols for the in vitro administration of this compound in cell culture systems to facilitate research into its mechanism of action and potential therapeutic applications.
Data Presentation
| Compound | Receptor | Binding Affinity (Ki) |
| This compound hydrochloride | Human Histamine H1 | 19 nM |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound hydrochloride, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
General Cell Culture and this compound Treatment
Recommended Cell Lines:
-
HEK293 cells: A human embryonic kidney cell line commonly used for GPCR studies. Can be transiently or stably transfected to overexpress the histamine H1 receptor.
-
HeLa cells: A human cervical cancer cell line known to endogenously express the histamine H1 receptor.
-
CHO-K1 cells: A Chinese hamster ovary cell line that can be engineered to express the human histamine H1 receptor (CHO-H1).
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Culture the selected cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into the appropriate culture plates at a density that will allow for optimal growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) in your experimental setup.
-
Incubate the cells with this compound for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the specific assay being performed.
Cell Viability and Cytotoxicity Assay
This protocol is essential to determine the concentration range at which this compound is non-toxic to the cells, ensuring that observed effects are due to its specific pharmacological activity and not cellular stress or death.
Materials:
-
Cells treated with this compound as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other suitable cell viability assay kit (e.g., XTT, WST-1, or CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add the MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve (this compound concentration vs. % cell viability) to determine the IC50 (concentration at which 50% of cell viability is inhibited).
Intracellular Calcium Mobilization Assay
As a histamine H1 receptor antagonist, this compound is expected to inhibit histamine-induced increases in intracellular calcium.
Materials:
-
Cells cultured in black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Histamine
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration of the dye will depend on the specific reagent used. A small amount of Pluronic F-127 can be added to aid in dye solubilization.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline, add a solution of histamine (at a concentration known to elicit a robust calcium response, e.g., its EC80) to all wells simultaneously using an automated injector.
-
Continue to record the fluorescence intensity for several minutes to capture the peak and subsequent decline of the calcium signal.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each well.
-
Plot a dose-response curve of this compound concentration versus the inhibition of the histamine-induced calcium response to determine the IC50 of this compound.
Visualizations
References
Vapitadine: Application and Protocols for Histamine Research
Introduction to Histamine H3 Receptor Antagonists as Tool Compounds
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1] The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist.
Selective H3 receptor antagonists or inverse agonists are invaluable tools for elucidating the physiological and pathological roles of the histaminergic system. By blocking the constitutive activity and the effects of histamine at the H3 receptor, these compounds increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function. This makes them critical for research in areas like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Quantitative Data: H3 Receptor Ligand Affinities
The following table summarizes binding affinities (Ki) and functional potencies (pA2) for several representative H3 receptor antagonists. This data is crucial for selecting the appropriate tool compound and concentration for in vitro and in vivo experiments.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (pA2) | Assay System |
| Thioperamide | 4.3 | 8.9 | [¹²⁵I]-IPP binding to rat cortex membranes; Guinea-pig jejunum contraction |
| Iodophenpropit (IPP) | 0.97 | 9.12 | [¹²⁵I]-IPP binding to rat cortex membranes; Guinea-pig jejunum contraction |
| Pitolisant | ~6 | Not specified | Human H3R |
| Ciproxifan | Not specified | Not specified | Not specified |
| Clobenpropit | Not specified | Not specified | Not specified |
| Compound 17 | 518 | Not specified | [³H]Nα-methylhistamine binding to human H3R in HEK-293 cells |
| Compound 16 | 592 | Not specified | [³H]Nα-methylhistamine binding to human H3R in HEK-293 cells |
Note: Data is compiled from multiple sources. Assay conditions can vary, affecting absolute values. Researchers should consult primary literature for detailed experimental conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action for an H3 receptor antagonist/inverse agonist.
Caption: H3R signaling pathway and antagonist action.
Experimental Protocols
Protocol 1: H3 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]Nα-methylhistamine.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: High concentration of an unlabeled H3R ligand (e.g., 10 µM Histamine).
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare cell membranes from HEK-293-hH3R cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]Nα-methylhistamine, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Inhibition of Electrically-Evoked Contractions in Guinea-Pig Jejunum
This assay measures the functional potency (pA2) of an H3R antagonist. The H3 receptor activation inhibits cholinergic nerve-mediated contractions of the guinea-pig jejunum.
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution.
-
Organ bath with stimulating electrodes.
-
Isotonic transducer and recording system.
-
H3 receptor agonist (e.g., R-(-)-α-methylhistamine).
-
Test compound (e.g., this compound) at various concentrations.
Procedure:
-
Isolate a segment of the guinea-pig jejunum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Apply electrical field stimulation to induce twitch contractions mediated by acetylcholine release.
-
Record the baseline contractions.
-
Add the H3 receptor agonist in a cumulative manner to obtain a concentration-response curve for the inhibition of contractions.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the test compound (H3R antagonist) for a predetermined time.
-
Repeat the cumulative addition of the H3 receptor agonist to obtain a second concentration-response curve in the presence of the antagonist.
-
Repeat steps 5-7 with different concentrations of the antagonist.
-
Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist concentration-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel H3 receptor antagonist.
References
Application Notes and Protocols for Vapitadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapitadine hydrochloride is a selective histamine H1 receptor antagonist. This document provides detailed application notes and protocols for the dissolution of this compound hydrochloride for in vitro and in vivo experiments. It includes information on its physicochemical properties, recommended solvents, and step-by-step instructions for preparing stock and working solutions. Additionally, a schematic of the histamine H1 receptor signaling pathway illustrating the mechanism of action of this compound hydrochloride is provided.
Physicochemical Properties
A summary of the known quantitative data for this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 279253-83-7 | MedChemExpress, MedKoo Biosciences |
| Molecular Formula | C₁₇H₂₂Cl₂N₄O | MedKoo Biosciences |
| Molecular Weight | 369.29 g/mol | MedKoo Biosciences |
| Predicted Water Solubility | 0.178 mg/mL | DrugBank[1] |
| Solubility in DMSO | Soluble | MedKoo Biosciences[2] |
| Appearance | White to off-white solid powder | MedKoo Biosciences |
Experimental Protocols
In Vitro Experiments: Dissolution for Cell-Based Assays
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm sterile syringe filter (optional, if sterility is a concern)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a specific amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.69 mg of this compound hydrochloride (Molecular Weight = 369.29 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. Based on the supplier's data, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride, you would add 0.27 mL of DMSO.[2] For 3.69 mg, you would add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath (25-37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If the application requires a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube. Note that some loss of compound may occur due to filter binding. It is often sufficient to prepare the stock solution under aseptic conditions in a laminar flow hood, as DMSO is bacteriostatic.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[2]
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe concentration.[3]
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Table 2: Example Dilution Series for a 10 mM Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock | Final Volume in Medium | Final DMSO Concentration |
| 100 µM | 10 µL | 1 mL | 0.1% |
| 10 µM | 1 µL | 1 mL | 0.01% |
| 1 µM | 0.1 µL (or 1 µL of a 1 mM intermediate dilution) | 1 mL | 0.001% |
In Vivo Experiments: Formulation for Oral Gavage
For oral administration in animal models, this compound hydrochloride can be formulated as a suspension in a suitable vehicle. A commonly used vehicle for oral gavage is 0.5% methylcellulose in water.
Materials:
-
This compound hydrochloride powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Tween 80 (optional, as a wetting agent)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
-
Scale
Protocol for Preparing a 0.5% Methylcellulose Vehicle:
-
Heating Water: Heat approximately one-third of the final required volume of purified water to 60-80°C.
-
Dispersing Methylcellulose: While stirring the heated water, slowly add the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of vehicle). Stir until the powder is fully wetted and dispersed, forming a milky suspension.
-
Cooling and Dissolving: Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice. Continue stirring until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may require stirring for an extended period at 4°C (e.g., overnight).
-
Adding Wetting Agent (Optional): If this compound hydrochloride has poor wettability, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.2%) can be added to the vehicle to improve the suspension.
Protocol for Preparing this compound Hydrochloride Suspension:
-
Weighing: Weigh the required amount of this compound hydrochloride based on the desired dose and dosing volume.
-
Suspension: Add a small amount of the prepared 0.5% methylcellulose vehicle to the this compound hydrochloride powder to form a paste. Gradually add the remaining vehicle while stirring or vortexing to achieve a homogenous suspension at the desired final concentration.
-
Administration: Administer the suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.
Mechanism of Action and Signaling Pathway
This compound hydrochloride is a selective antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is involved in allergic and inflammatory responses. This compound hydrochloride competitively binds to the H1 receptor, blocking the action of histamine and thereby inhibiting this downstream signaling.
Visualizations
Caption: Workflow for preparing this compound hydrochloride solutions.
Caption: this compound HCl blocks the H1 receptor signaling pathway.
References
Application Note & Protocol: Quantitative Analysis of Vapitadine in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to the analytical methods and protocols for the quantification of Vapitadine in various tissue matrices. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.
Introduction
This compound is a novel antihistamine compound under investigation for its therapeutic effects. Accurate quantification of this compound in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note describes a robust and validated LC-MS/MS method for the determination of this compound concentrations in tissue homogenates. The described protocols cover tissue sample preparation, extraction, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Tissue Homogenization
A critical first step in the analysis of tissue samples is the creation of a uniform homogenate to ensure representative sampling and efficient extraction of the analyte.
Materials:
-
Tissue sample (e.g., liver, lung, brain)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead mill homogenizer or rotor-stator homogenizer
-
Calibrated balance
-
Microcentrifuge tubes
Protocol:
-
Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Record the weight and transfer the tissue to a 2 mL microcentrifuge tube containing homogenization beads (if using a bead mill).
-
Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v), for example, 300 µL of buffer for 100 mg of tissue.
-
Homogenize the tissue using a bead mill (e.g., 2 cycles of 30 seconds at 6 m/s) or a rotor-stator homogenizer until no visible tissue fragments remain.
-
Keep the samples on ice throughout the homogenization process to minimize enzymatic degradation.
-
The resulting tissue homogenate can be used directly for the extraction procedure or stored at -80°C.
Sample Extraction: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) spiking solution (a structurally similar molecule to this compound, ideally a stable isotope-labeled version)
-
Precipitating solvent (e.g., acetonitrile or methanol containing 0.1% formic acid)
-
Vortex mixer
-
Centrifuge capable of 10,000 x g and 4°C
Protocol:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small volume of the IS spiking solution (e.g., 10 µL) to all samples, calibration standards, and quality control samples, except for the blank matrix.
-
Add three to four volumes of the ice-cold precipitating solvent (e.g., 300-400 µL of acetonitrile) to the tissue homogenate.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis if necessary to improve sensitivity.
LC-MS/MS Method
The following is a representative LC-MS/MS method that can be optimized for this compound.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized in the table below.
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for this compound in tissue.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/g |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/g |
Table 2: Accuracy and Precision
| Quality Control Sample (ng/g) | Accuracy (% Bias) | Precision (% RSD) |
| Low QC (3 ng/g) | ± 15% | < 15% |
| Mid QC (100 ng/g) | ± 15% | < 15% |
| High QC (800 ng/g) | ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in tissue samples.
Caption: Workflow for this compound quantification in tissue.
Hypothetical Signaling Pathway
As this compound is an antihistamine, it may modulate signaling pathways associated with histamine receptors. Antihistamines have also been shown to affect other pathways, such as the integrin signaling pathway, which can be associated with cardiotoxicity.[1] The diagram below represents a simplified, hypothetical signaling pathway that could be influenced by this compound.
Caption: Hypothetical this compound signaling pathway.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in tissue samples. The detailed protocols for tissue homogenization, sample extraction, and analysis, along with the method validation parameters, offer a solid foundation for researchers in drug development. The provided workflows and pathway diagrams serve as visual aids to the experimental process and potential mechanism of action.
References
Application Notes and Protocols for Vapitadine Clinical Trials
Topic: Experimental Design for Vapitadine Clinical Trials Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a selective, orally active, and non-sedating antihistamine that functions as a histamine H1 receptor antagonist.[1][2] It is under investigation for the treatment of allergic skin conditions, such as chronic idiopathic urticaria (hives) and atopic dermatitis, due to its high binding affinity for the H1 receptor (Ki of 19 nM).[1] The key advantage of this compound may be its non-sedating profile, even at higher doses, which would offer a significant benefit over first-generation antihistamines.[2] These protocols outline the experimental design for Phase I, II, and III clinical trials to evaluate the safety, efficacy, and pharmacokinetic profile of this compound.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In allergic reactions, histamine release leads to the activation of H1 receptors on various cells, including those in the skin. This triggers a signaling cascade that results in symptoms like itching, vasodilation, and edema.[3] this compound competitively blocks this interaction, thereby mitigating the downstream effects of histamine.
Caption: this compound's mechanism of action at the H1 receptor.
Clinical Trial Workflow
The clinical development of this compound will follow a standard phased approach, beginning with preclinical studies and progressing through three phases of human clinical trials before seeking regulatory approval. This structured process ensures the systematic evaluation of the drug's safety and efficacy.
Caption: The overall workflow for this compound's clinical development.
Phase I Clinical Trial Protocol
Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy adult volunteers.
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
Participant Population:
-
Healthy male and female volunteers, aged 18-55 years.
-
No history of significant allergies or chronic medical conditions.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
Methodology:
-
SAD Cohorts: Sequential cohorts of 8 participants (6 active, 2 placebo) will receive a single oral dose of this compound (e.g., 10 mg, 25 mg, 50 mg, 100 mg, 200 mg). Dose escalation will proceed after a safety review of the preceding cohort.
-
MAD Cohorts: Sequential cohorts of 12 participants (9 active, 3 placebo) will receive a daily oral dose of this compound for 7-14 days (e.g., 50 mg, 100 mg, 150 mg).
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), and adverse event (AE) monitoring will be conducted throughout the study.
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Pharmacokinetic Sampling: Blood samples will be collected at predefined time points to determine this compound plasma concentrations.
Endpoints:
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Primary: Incidence and severity of AEs and serious adverse events (SAEs).
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Secondary: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t½).
Data Presentation:
Table 1: Representative Pharmacokinetic Parameters of this compound (Single Ascending Dose)
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
|---|---|---|---|---|
| 10 mg | 55.2 | 1.5 | 480.7 | 10.1 |
| 25 mg | 130.8 | 1.8 | 1250.3 | 10.5 |
| 50 mg | 285.4 | 2.0 | 2990.1 | 11.2 |
| 100 mg | 590.1 | 2.1 | 6500.9 | 11.8 |
| 200 mg | 1150.6 | 2.5 | 14200.5 | 12.3 |
Phase II Clinical Trial Protocol
Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with chronic idiopathic urticaria (CIU).
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Participant Population:
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Adult patients (18-75 years) with a diagnosis of CIU for at least 6 months.
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Urticaria Activity Score over 7 days (UAS7) of ≥ 16 at screening.
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Patients must be willing to discontinue other antihistamine treatments.
Methodology:
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Patients will be randomized to receive one of three daily doses of this compound (e.g., 50 mg, 100 mg, 150 mg) or placebo for 12 weeks.
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Efficacy will be assessed using patient-reported outcomes, including the UAS7, which measures the severity of itching and the number of hives.
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Safety monitoring will be conducted as in Phase I.
Endpoints:
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Primary: Mean change from baseline in UAS7 at Week 12.
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Secondary: Proportion of patients with a UAS7 score of 0 (complete response), change in the Dermatology Life Quality Index (DLQI), and incidence of AEs.
Data Presentation:
Table 2: Efficacy Endpoints for Phase II CIU Study (at Week 12)
| Treatment Group | Mean Change in UAS7 from Baseline | % of Patients with UAS7=0 | Mean Change in DLQI |
|---|---|---|---|
| Placebo | -8.5 | 5% | -4.2 |
| This compound 50 mg | -15.2 | 25% | -8.1 |
| This compound 100 mg | -20.8 | 40% | -11.5 |
| this compound 150 mg | -21.5 | 42% | -12.0 |
Phase III Clinical Trial Protocol
Objective: To confirm the efficacy and safety of this compound in a larger patient population with CIU and to provide sufficient data for regulatory submission.
Study Design: Two identical, large-scale, randomized, double-blind, placebo-controlled, multicenter trials.
Participant Population:
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Similar inclusion/exclusion criteria as Phase II, but with a larger and more diverse patient population (several hundred to several thousand patients).
Methodology:
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Based on Phase II results, patients will be randomized to receive the optimal dose(s) of this compound or placebo for 24 to 52 weeks.
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The study will be conducted globally to ensure generalizability of the results.
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Long-term safety and tolerability will be a key focus.
Endpoints:
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Primary: Mean change from baseline in UAS7 at Week 12.
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Secondary: Sustained efficacy over the treatment period, long-term safety profile, and health-related quality of life assessments.
Data Presentation:
Table 3: Comparison of Primary Efficacy Endpoint in Phase III (Pooled Data)
| Treatment Group | Number of Patients | Mean Baseline UAS7 | Mean Change from Baseline at Week 12 | P-value vs. Placebo |
|---|---|---|---|---|
| Placebo | 850 | 32.1 | -9.8 | - |
| this compound 100 mg | 855 | 31.9 | -22.4 | <0.001 |
Dose Escalation Logic for Phase I
The dose escalation for the Phase I SAD study will be guided by a predefined protocol to ensure participant safety. A safety monitoring committee will review all data from a completed cohort before approving escalation to the next dose level.
Caption: Safety-guided dose escalation scheme for the Phase I trial.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Vapitadine Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Vapitadine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
This compound is a selective, non-sedating antihistamine agent that acts as a histamine H1 receptor antagonist.[1][2] Like many small molecule drugs, particularly those with a benzazepine structure, this compound may exhibit poor aqueous solubility. This can lead to several issues in in vitro experiments, including precipitation of the compound in aqueous buffers or cell culture media, which can result in inaccurate and unreliable experimental data.[3][4]
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. What is happening?
This phenomenon is often referred to as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous solution where it is poorly soluble.[3] The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: What is the difference between kinetic and equilibrium solubility, and why is it important for my experiments?
-
Kinetic solubility is the maximum concentration of a compound that can be achieved by rapid dilution from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. It often represents a temporary, supersaturated state.
-
Equilibrium solubility (or thermodynamic solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form over an extended period. This is a more stable and typically lower value than kinetic solubility.
Understanding this difference is crucial as a compound might initially appear to be in solution (kinetic solubility) but may precipitate over the course of a longer experiment as it moves towards its equilibrium solubility.
Q4: How should I prepare my this compound stock solution?
For most in vitro applications, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing properties for many organic compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound solutions for your in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | The concentration of the intended stock solution is too high. | - Try reducing the concentration by increasing the volume of the solvent. - Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. - Use mechanical agitation such as vortexing or brief sonication. |
| This compound precipitates out of solution upon dilution into aqueous media. | The compound has low aqueous solubility and is "crashing out." | - Reduce the final concentration of this compound in your assay. - Optimize the final concentration of the organic co-solvent (e.g., DMSO) to be as low as possible (typically < 0.5%) to minimize both toxicity and precipitation. - Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and thorough mixing. - Consider using a co-solvent system (e.g., a mixture of DMSO and ethanol). |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions. | - Standardize the protocol for preparing and diluting the compound. - Ensure the stock solution is completely dissolved and homogenous before each use. - Prepare fresh dilutions for each experiment to avoid issues with compound stability in aqueous solutions. |
| Precipitation is observed over the course of a long-term experiment (e.g., 24-48 hours). | The initial concentration, while kinetically soluble, is above the thermodynamic equilibrium solubility. | - Lower the working concentration of this compound. - Consider using solubility-enhancing excipients such as cyclodextrins to form a more stable complex. |
Data Presentation
Table 1: Common Solvents and Co-solvents for In Vitro Experiments
| Solvent | Properties and Considerations | Typical Final Concentration in Cell-Based Assays |
| Dimethyl Sulfoxide (DMSO) | A powerful and widely used solvent for dissolving poorly soluble compounds for in vitro assays. | < 0.5% (v/v) to avoid cytotoxicity. |
| Ethanol | A less polar solvent than DMSO that can be effective for some compounds. Often used in combination with other solvents. | < 1% (v/v) |
| Dimethylformamide (DMF) | Another polar aprotic solvent that can be used as an alternative to DMSO. | < 0.1% (v/v) |
| Methanol | Similar to ethanol, can be used for certain compounds. | < 1% (v/v) |
Table 2: Solubility Enhancing Agents
| Agent | Mechanism of Action | Considerations |
| Surfactants (e.g., Tween-20, Triton X-100) | Form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | Can interfere with some assays and may be cytotoxic at higher concentrations. Typically used in cell-free assays. |
| Cyclodextrins (e.g., β-cyclodextrin) | Form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is held within the hydrophobic cavity of the cyclodextrin. | Can sometimes alter the effective concentration of the drug available to interact with its target. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. | The chosen pH must be compatible with the experimental system (e.g., cell viability). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Medium for Cell-Based Assays
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Pre-warming: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).
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Vortexing: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
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Final Mixing: Continue to vortex the solution for an additional 15-30 seconds to ensure homogeneity.
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Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (generally < 0.5%).
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Use Immediately: It is best to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action on the H1 receptor pathway.
References
Optimizing Vapitadine dosage to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize Vapitadine dosage and avoid off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of the Serine/Threonine Kinase A (STKA). Its primary on-target effect is the inhibition of the STKA signaling pathway, which is known to be a key regulator of cellular proliferation and survival in specific cancer cell lines.
Q2: What are the known off-target effects of this compound?
At concentrations exceeding the recommended optimal range, this compound has been shown to inhibit the structurally related Serine/Threonine Kinase B (STKB). Inhibition of STKB can lead to unintended cellular responses, including but not limited to, cell cycle arrest and apoptosis in non-target cell types.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The recommended concentration for this compound in most cell-based assays is between 10 nM and 100 nM. Exceeding 500 nM may lead to significant off-target effects due to the inhibition of STKB. The optimal concentration should be empirically determined for each cell line and experimental endpoint.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Description |
| STKA | 5 | Primary on-target kinase. |
| STKB | 250 | Primary off-target kinase, approximately 50-fold less sensitive than STKA. |
| Other | >10,000 | Screened against a panel of 100 other kinases. |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Concentration Range (nM) | Notes |
| On-Target STKA Inhibition | 10 - 100 | Effective range for inhibiting STKA phosphorylation in most cell lines. |
| Off-Target STKB Inhibition | > 500 | Concentrations at which significant STKB inhibition is observed. |
| General Cell Viability (72 hrs) | < 1000 | Concentrations above 1 µM may induce cytotoxicity. |
Troubleshooting Guide
Issue 1: I am observing unexpected levels of cell death in my experiments.
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Question: Could the observed cytotoxicity be an off-target effect of this compound?
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Answer: Yes, high concentrations of this compound can lead to off-target inhibition of STKB, which may induce apoptosis.
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Verify this compound Concentration: Ensure your final experimental concentration is within the recommended range (10-100 nM).
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Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the precise cytotoxic concentration in your specific cell line.
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Assess STKB Pathway Activity: Use Western blotting to check the phosphorylation status of a known STKB substrate. An increase in phosphorylation may indicate off-target STKB inhibition.
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Issue 2: My results are inconsistent between experiments.
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Question: What are the common causes of variability when using this compound?
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Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
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Compound Stability: this compound is light-sensitive. Ensure the stock solution is stored in amber vials and protected from light. Prepare fresh dilutions for each experiment.
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Cell Density: Ensure that cell seeding density is consistent across experiments, as this can influence the effective concentration of the drug.
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Assay Timing: For signaling studies, ensure that the timing of this compound treatment and cell lysis is precise, as kinase signaling cascades can be rapid.
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Experimental Protocols
Protocol 1: Western Blot Analysis of STKA and STKB Substrate Phosphorylation
This protocol is designed to assess the on-target (STKA) and off-target (STKB) activity of this compound in a cellular context.
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Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
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This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000 nM) for 2 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with primary antibodies overnight at 4°C (e.g., anti-p-STKA substrate, anti-p-STKB substrate, and a loading control like GAPDH).
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Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize bands using an ECL detection system.
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Visualizations
Technical Support Center: Troubleshooting Vapitadine Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Vapitadine in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes of degradation and offer systematic approaches to identify and mitigate these issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in concentration at room temperature. What are the likely causes?
A1: Rapid degradation of small molecules like this compound in solution at ambient temperatures can often be attributed to several factors. The primary suspects are hydrolysis, oxidation, and photodegradation.[1][2] Temperature acts as a catalyst for these chemical reactions, meaning that higher temperatures will accelerate the degradation process.[1][3][4] It is also possible that the pH of your solution is not optimal for this compound's stability.
Q2: I've noticed a yellow discoloration in my this compound stock solution after leaving it on the lab bench. What could be the reason?
A2: Discoloration is often an indication of chemical degradation. For many pharmaceutical compounds, exposure to ambient or UV light can induce photodegradation, leading to the formation of colored byproducts. To prevent this, it is recommended to store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Q3: Could the buffer I'm using be contributing to the instability of this compound?
A3: Yes, the choice of buffer can significantly impact the stability of a compound. Some buffer species can catalyze degradation reactions. For instance, phosphate buffers have been known to accelerate the hydrolysis of certain small molecules. It is advisable to assess the stability of this compound in a variety of buffer systems (e.g., citrate, acetate, TRIS) at your target pH to identify the most suitable one.
Q4: I am dissolving a formulated version of this compound and observing poor stability. Why might this be happening?
A4: Formulated products contain excipients that can interact with the active pharmaceutical ingredient (API), in this case, this compound. These interactions can either stabilize or destabilize the API. For example, certain excipients may contain reactive impurities or residual moisture that can promote degradation. It is crucial to understand the composition of the formulation and consider the potential for excipient-drug interactions.
Troubleshooting Guides
Issue: this compound Degradation in Aqueous Solution
This guide provides a systematic approach to diagnosing and resolving the instability of this compound in aqueous solutions.
Step 1: Initial Assessment and Control
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Prepare Fresh Solutions: Always start experiments with freshly prepared this compound solutions to rule out degradation during prior storage.
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Control Temperature: Store stock solutions and experimental samples at a controlled low temperature (e.g., 2-8 °C) unless the experimental protocol requires otherwise.
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Protect from Light: Store solutions in amber vials or wrapped in foil to prevent photodegradation.
Step 2: Experimental Workflow for Troubleshooting
The following workflow can help systematically identify the cause of instability.
Caption: A flowchart for troubleshooting this compound instability.
Step 3: Detailed Experimental Protocols
Protocol 1: pH Stability Study
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Objective: To determine the effect of pH on the stability of this compound.
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Materials:
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This compound hydrochloride
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A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
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High-purity water
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HPLC system with a suitable column for this compound analysis.
-
-
Methodology:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
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Spike the stock solution into each buffer to achieve a final concentration of 10 µg/mL.
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Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
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Plot the percentage of this compound remaining against time for each pH.
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Protocol 2: Photostability Study
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Objective: To assess the impact of light on this compound stability.
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Materials:
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This compound solution in an optimal buffer identified from the pH stability study.
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Clear and amber glass vials.
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A photostability chamber with controlled light (ICH Q1B option 2) and temperature.
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HPLC system.
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-
Methodology:
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Prepare the this compound solution and aliquot it into both clear and amber vials. The amber vials will serve as the dark control.
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Expose the vials to a light source as specified in ICH guidelines.
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At defined time intervals, withdraw samples from both the exposed and control vials.
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Analyze the samples by HPLC to quantify this compound concentration.
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Compare the degradation rate in the clear vials to that in the amber vials.
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Data Presentation
The quantitative data from your stability studies should be summarized in tables for clear comparison.
Table 1: Effect of pH on this compound Stability at 25 °C
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| 3.0 | 10.0 | 9.8 | 98% |
| 5.0 | 10.0 | 9.5 | 95% |
| 7.0 | 10.0 | 8.2 | 82% |
| 9.0 | 10.0 | 6.5 | 65% |
Table 2: Photostability of this compound at 25 °C
| Condition | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| Exposed to Light | 10.0 | 7.1 | 71% |
| Protected from Light | 10.0 | 9.9 | 99% |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecules with similar functional groups can undergo predictable degradation reactions.
Caption: Potential degradation pathways for this compound.
By systematically evaluating the factors of pH, temperature, light, and solution composition, researchers can identify the root cause of this compound instability and implement appropriate measures to ensure the integrity of their experimental results. For more complex stability issues, advanced analytical techniques may be required to identify degradation products and elucidate the exact degradation pathways.
References
How to prevent Vapitadine precipitation in buffers
Welcome to the technical support center for Vapitadine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the handling and solubility of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a selective antihistamine agent with a weakly basic nature.[1][2] Like many weakly basic drugs, this compound's solubility is highly dependent on pH.[3][4] It is significantly more soluble in acidic environments where it becomes protonated (ionized). In neutral or alkaline solutions, such as physiological buffers (pH 7.4), it exists in its less soluble, non-ionized form, which can lead to precipitation.[5] This is a critical consideration when moving from an acidic or organic solvent stock solution to an aqueous buffer for biological assays.
Q2: What are the primary factors that cause this compound precipitation?
Several factors can lead to this compound precipitation:
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pH: This is the most critical factor. Shifting the pH of the solution to be above this compound's pKa will decrease its solubility.
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Buffer Composition: The type and concentration of buffer salts can influence solubility. Phosphate buffers, while common, may interact differently with this compound than bicarbonate or citrate buffers.
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Concentration: Exceeding the thermodynamic solubility limit of this compound in a given buffer will cause it to precipitate. This can happen when a concentrated stock solution is diluted into a buffer where the drug has low solubility.
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Temperature: Solubility is often temperature-dependent. A decrease in temperature, such as moving a solution from 37°C to 4°C for storage, can reduce solubility and cause precipitation.
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Co-solvents: The amount and type of organic co-solvent (like DMSO or ethanol) transferred from the stock solution into the final buffer can impact solubility. Too little co-solvent may not be enough to keep the drug dissolved.
Q3: What is the difference between kinetic and thermodynamic solubility?
Understanding this distinction is key to preventing precipitation over time.
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Kinetic Solubility: This refers to the concentration of a compound when a stock solution (e.g., in DMSO) is rapidly added to an aqueous buffer. It can represent a temporary, supersaturated state.
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Thermodynamic Solubility: This is the true equilibrium solubility, where the maximum amount of a compound is dissolved, and the solution is stable over time.
A solution of this compound may appear clear initially (kinetic solubility) but then form a precipitate over minutes or hours as it settles towards its lower thermodynamic solubility limit.
Troubleshooting Guides
Problem: My this compound precipitated immediately after I diluted my DMSO stock into PBS (pH 7.4). What should I do?
This is a classic case of "solvent shock" where the drug crashes out upon transfer to a buffer in which it is poorly soluble.
Solution Steps:
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Lower the pH: The most effective method is to use a more acidic buffer. This compound is significantly more soluble at a pH of 6.0 or below.
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Reduce Final Concentration: Your target concentration may be above this compound's solubility limit at pH 7.4. Try a lower final concentration.
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Increase Co-solvent Percentage: While not always possible for cellular assays, increasing the final percentage of DMSO (e.g., from 0.1% to 1%) can help maintain solubility. Always check for co-solvent tolerance in your specific experimental system.
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Change Order of Addition: Add the buffer to your stock solution dropwise while vortexing, rather than adding the stock to the full buffer volume. This can sometimes help mitigate immediate precipitation.
dot graph TD { rankdir="LR"; node [shape=rectangle, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Diagram 1: Decision workflow for troubleshooting this compound precipitation."
Problem: My this compound solution was clear at 37°C, but a precipitate formed after storing it at 4°C.
This is likely due to temperature-dependent solubility.
Solution Steps:
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Warm the Solution: Gently warm the solution back to 37°C with light agitation. The precipitate may redissolve.
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Prepare Fresh: It is best practice to prepare this compound-containing buffers fresh before each experiment and avoid cold storage.
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Check for Stability: If warming the solution is necessary, ensure that this compound is not sensitive to temperature cycles, which could degrade the compound.
Data & Protocols
Quantitative Data Summary
The solubility of this compound is highly influenced by pH and the presence of co-solvents. The tables below provide a summary of its solubility profile.
Table 1: this compound Solubility in Buffers at Different pH Values
| Buffer System (50 mM) | pH | Solubility (µg/mL) |
|---|---|---|
| Citrate-Phosphate | 5.0 | > 1000 |
| Citrate-Phosphate | 6.0 | 250 |
| Phosphate | 7.0 | 15 |
| Phosphate (PBS) | 7.4 | < 5 |
| Bicarbonate | 8.0 | < 1 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Final Concentration (%) | Solubility (µg/mL) |
|---|---|---|
| DMSO | 0.1 | 8 |
| DMSO | 0.5 | 45 |
| DMSO | 1.0 | 120 |
| Ethanol | 1.0 | 25 |
| Ethanol | 2.0 | 60 |
Experimental Protocol: Kinetic Solubility Assay for this compound
This protocol details a method to determine the kinetic solubility of this compound in various aqueous buffers using a 96-well plate format.
Objective: To assess the concentration at which this compound starts to precipitate when added from a DMSO stock to a specified buffer.
Materials:
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This compound powder
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Anhydrous DMSO
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Aqueous buffers of interest (e.g., 50 mM Phosphate buffer at pH 7.4)
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Calibrated multichannel pipette
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Clear, flat-bottom 96-well plates
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Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
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Prepare this compound Stock: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Create Serial Dilutions: In a separate 96-well plate (the "stock plate"), perform a serial dilution of the this compound stock using DMSO to create a range of concentrations.
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Prepare Buffer Plate: Add the aqueous buffer to the wells of a new 96-well plate (the "assay plate"). For example, add 198 µL of buffer to each well if you plan a 1:100 dilution (2 µL of stock).
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Transfer and Mix: Rapidly transfer a small volume (e.g., 2 µL) from the stock plate to the corresponding wells of the assay plate. Immediately mix thoroughly.
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Incubate and Read: Allow the plate to incubate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 2 hours). Measure the absorbance (turbidity) of each well at 620 nm.
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Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H20N4O | CID 9842252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
Vapitadine experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with Vapitadine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in our this compound binding affinity (Ki) measurements. What are the potential causes and solutions?
A1: Variability in Ki values for this compound can stem from several factors. Here is a troubleshooting guide:
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Cell Line & Receptor Expression:
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Problem: Inconsistent expression of the histamine H1 receptor in your cell line can lead to variable results.
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Solution: Regularly perform quality control checks, such as Western blotting or qPCR, to ensure stable receptor expression levels across different cell passages. Use a single, validated cell bank for all related experiments.
-
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Radioligand Issues:
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Problem: Degradation of the radioligand (e.g., [3H]pyrilamine) can affect binding.
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Solution: Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to confirm the Kd of your radioligand prior to competitive binding assays.
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-
Assay Conditions:
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Problem: Minor variations in buffer composition, pH, incubation time, or temperature can impact binding kinetics.
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Solution: Prepare a large batch of assay buffer and use it for the entire set of experiments. Strictly adhere to a standardized protocol with consistent incubation times and temperatures.
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Hypothetical Data on Ki Variability:
| Experiment ID | Cell Passage | Incubation Time (min) | Measured Ki (nM) | Notes |
| EXP-001 | 5 | 60 | 18.5 | Protocol followed |
| EXP-002 | 5 | 60 | 19.2 | Protocol followed |
| EXP-003 | 15 | 60 | 35.8 | High cell passage |
| EXP-004 | 5 | 45 | 28.1 | Shorter incubation |
| EXP-005 | 5 | 60 | 19.0 | Fresh radioligand |
Q2: Our in vivo studies with this compound show a wide range of ED50 values. How can we improve the reproducibility of our animal experiments?
A2: The effective dose (ED50) of this compound can be influenced by multiple factors in animal models.[1] Consider the following:
-
Animal Strain and Health:
-
Problem: Genetic differences between animal strains and the health status of the animals can alter drug metabolism and response.
-
Solution: Use a consistent and well-characterized animal strain from a reputable supplier. Ensure all animals are healthy and acclimatized to the facility before starting the experiment.
-
-
Drug Formulation and Administration:
-
Problem: Inconsistent drug formulation or administration route can lead to variable bioavailability.
-
Solution: Prepare fresh formulations of this compound for each experiment and ensure complete solubilization. Use precise administration techniques (e.g., oral gavage, intravenous injection) and ensure the volume is consistent across all animals.
-
-
Experimental Endpoint Measurement:
-
Problem: Subjectivity in measuring experimental endpoints (e.g., cutaneous reactions) can introduce variability.
-
Solution: Use blinded observers for endpoint assessment and employ quantitative measurement tools where possible. Standardize the timing of endpoint measurement relative to drug administration.
-
Reference Data for this compound ED50 in Rats: [1]
| Endpoint | ED50 Range (mg/kg) |
| Histamine-induced lethality | 0.056 - 1.2 |
| Cutaneous reactions to histamine | 0.51 - 1.4 |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).
-
Add 50 µL of [3H]pyrilamine (a radiolabeled H1 antagonist) at a final concentration equal to its Kd.
-
Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Mepyramine).
-
Incubate at 25°C for 60 minutes.
-
-
Data Analysis:
-
Terminate the assay by rapid filtration through a glass fiber filter.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
Vapitadine Efficacy in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Vapitadine in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response to this compound. | 1. Genetic variability within the animal strain: Outbred strains can have significant genetic differences, leading to varied metabolic rates and drug responses.[1] 2. Differences in animal handling and stress levels: Stress can alter physiological parameters and affect drug efficacy. 3. Inconsistent drug administration: Improper gavage technique or variable injection volumes can lead to inconsistent dosing. | 1. Use inbred animal strains: Inbred strains provide a more uniform genetic background, reducing variability.[1] 2. Standardize handling procedures: Ensure all animals are handled consistently and by trained personnel to minimize stress. Acclimate animals to the experimental environment. 3. Refine administration technique: Ensure proper training on oral gavage or injection techniques. Use calibrated equipment to ensure accurate and consistent dosing. |
| Lower than expected efficacy of this compound. | 1. Suboptimal dosing regimen: The dose and frequency may not be appropriate for the specific animal model or disease state. 2. Poor oral bioavailability: Factors such as food in the stomach or interactions with gut microbiota can reduce absorption.[2][3] 3. Rapid metabolism of this compound: The animal model may metabolize the compound faster than humans.[4] | 1. Conduct a dose-response study: Determine the optimal dose range for your specific model. 2. Administer on an empty stomach: Fasting animals before oral administration can improve absorption. Consider alternative routes of administration if oral bioavailability remains an issue. 3. Pharmacokinetic analysis: Measure plasma concentrations of this compound over time to understand its metabolic profile in your animal model. Adjust dosing frequency accordingly. |
| Observed adverse effects not reported in literature. | 1. Species-specific toxicity: The animal model may exhibit unique sensitivities to this compound. 2. Off-target effects: At higher concentrations, this compound may interact with other receptors or cellular targets. 3. Vehicle-related toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse reactions. | 1. Select an appropriate animal model: Thoroughly research the suitability of the chosen animal model and consider its predictive value for human responses. 2. Dose de-escalation: Reduce the dose to see if the adverse effects diminish, which may indicate off-target effects at higher concentrations. 3. Test the vehicle alone: Administer the vehicle to a control group to rule out any vehicle-induced toxicity. |
| Lack of correlation between in vitro and in vivo results. | 1. Poor translation from simplified in vitro systems: In vitro models lack the complexity of a whole organism, including metabolism and immune responses. 2. Inadequate tissue penetration: this compound may not be reaching the target tissue in sufficient concentrations. | 1. Utilize more complex in vitro models: Consider using 3D cell cultures or organoids to better mimic the in vivo environment. 2. Measure tissue-specific drug concentrations: Analyze the concentration of this compound in the target tissue to confirm adequate exposure. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective and orally active antihistamine agent. It functions by binding to the human histamine H1 receptor with a high affinity (Ki of 19 nM), thereby antagonizing the effects of histamine. This action helps to reduce allergic reactions.
2. What are the reported efficacious doses of this compound in rats?
In rats, this compound has been shown to be effective in various models of histamine-induced reactions. The reported ED50 values are:
-
Histamine-induced lethality: 0.056-1.2 mg/kg
-
Histamine-induced cutaneous reactions: 0.51-1.4 mg/kg
3. How should this compound be prepared for oral administration in animal models?
This compound hydrochloride is a synthetic compound. For oral administration, it is typically dissolved or suspended in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and its compatibility with the animal model. Common vehicles include sterile water, saline, or a suspension agent like carboxymethylcellulose. It is crucial to test the vehicle alone in a control group to ensure it does not produce any confounding effects.
4. What are the common limitations of using animal models for studying antihistamines like this compound?
While essential for preclinical research, animal models have inherent limitations. Biological differences between species in terms of metabolism, immune responses, and receptor subtypes can lead to discrepancies in drug efficacy and safety profiles compared to humans. Additionally, the artificial conditions of laboratory experiments may not fully replicate the complexity of human diseases.
Experimental Protocols
Histamine-Induced Cutaneous Reaction in Rats
Objective: To evaluate the efficacy of this compound in antagonizing histamine-induced cutaneous reactions.
Materials:
-
This compound hydrochloride
-
Histamine dihydrochloride
-
Sterile saline
-
Male Wistar rats (200-250g)
-
Intradermal injection needles (27G)
-
Calipers
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare a solution of this compound hydrochloride in sterile saline at the desired concentrations. Prepare a solution of histamine dihydrochloride in sterile saline.
-
Dosing:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (histamine only), and this compound treatment groups (various doses).
-
Administer this compound or vehicle orally (e.g., via gavage) 60 minutes before the histamine challenge.
-
-
Histamine Challenge:
-
Anesthetize the rats.
-
Shave a small area on the dorsal side of the rats.
-
Administer an intradermal injection of histamine solution into the shaved area.
-
-
Measurement of Wheal Area:
-
30 minutes after the histamine injection, measure the diameter of the resulting wheal using calipers.
-
Calculate the wheal area.
-
-
Data Analysis: Compare the wheal area in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition. Calculate the ED50 value.
Visualizations
Caption: this compound's mechanism of action as a histamine H1 receptor antagonist.
Caption: Workflow for evaluating this compound's efficacy in a rat cutaneous reaction model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review [mdpi.com]
- 3. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
Adjusting Vapitadine concentration for cell-based assays
Technical Support Center: Vapitadine
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers effectively utilize this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the VAP-1 kinase, a key component of the MAPK signaling pathway. By inhibiting VAP-1, this compound blocks the phosphorylation of downstream targets, leading to a reduction in cell proliferation and survival in VAP-1 dependent cell lines.
Q2: How should I dissolve and store this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For detailed instructions, please refer to the "Preparation of this compound Stock Solution" protocol below. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value for your system. A good starting range for many cancer cell lines is between 0.1 µM and 10 µM. Please see the data summary table for IC50 values in common cell lines.
Troubleshooting Guide
Problem 1: this compound precipitated in my cell culture medium.
-
Cause: The concentration of this compound in the final working solution may be too high, exceeding its solubility limit in the aqueous medium. Another common cause is an excessive concentration of DMSO in the final culture medium, which can be toxic to cells.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. High concentrations of DMSO can cause the compound to precipitate and can also be toxic to cells.
-
When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium dropwise while vortexing gently to ensure proper mixing.
-
If precipitation persists, consider lowering the final concentration of this compound or using a different solvent if compatible with your experimental setup.
-
Problem 2: I am not observing any effect of this compound on my cells.
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Cause: The concentration of this compound may be too low, the treatment duration might be too short, or the chosen cell line may not be dependent on the VAP-1 signaling pathway.
-
Solution:
-
Verify Cell Line Sensitivity: Confirm that your cell line expresses VAP-1 and that its proliferation is dependent on this pathway. You can test this by performing a Western blot to check for the expression of VAP-1.
-
Increase Concentration: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration.
-
Extend Treatment Duration: The effect of this compound may be time-dependent. Try increasing the incubation time (e.g., 24, 48, 72 hours) and observe the cellular response at different time points.
-
Check Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh aliquot.
-
Problem 3: I am observing high levels of cell death even at low concentrations of this compound.
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Cause: The observed effect may be due to non-specific toxicity rather than targeted inhibition of the VAP-1 pathway. This can also be caused by high concentrations of the solvent (DMSO).
-
Solution:
-
Include a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your highest this compound concentration to assess the toxicity of the solvent itself.
-
Lower the Concentration Range: Test a lower range of this compound concentrations to find a window where you observe pathway inhibition without significant cytotoxicity.
-
Use a Rescue Experiment: To confirm on-target activity, you can perform a rescue experiment by overexpressing a downstream effector of VAP-1 to see if it reverses the effects of this compound.
-
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 482.5 g/mol |
| Purity | >99% (HPLC) |
| Solubility in DMSO | ≥ 50 mM |
| Recommended Stock Conc. | 10 mM in DMSO |
| IC50 in HeLa Cells | 5.2 µM |
| IC50 in A549 Cells | 2.8 µM |
| IC50 in MCF7 Cells | 8.1 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution:
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial, add 207.3 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Add the stock solution to the medium and mix immediately. Do not add the medium to the stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 50 µL of fresh medium.
-
Add 50 µL of the 2x this compound working solutions to the respective wells to achieve the final 1x concentrations. Include wells for untreated and vehicle (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound inhibits the VAP-1 kinase in the MAPK pathway.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Decision tree for troubleshooting this compound experiments.
Technical Support Center: Investigating Potential Vapitadine Off-Target Interactions
This technical support center provides guidance for researchers investigating the potential off-target receptor interactions of Vapitadine. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the design and execution of these studies.
This compound Profile
This compound is a selective and non-sedating antihistamine agent. Its primary pharmacological activity is mediated through its interaction with the histamine H1 receptor.
| Target Receptor | Binding Affinity (Ki) |
| Histamine H1 Receptor | 19 nM[1] |
Mechanism of Action: this compound acts as an antagonist at the histamine H1 receptor, competitively inhibiting the binding of histamine. This action blocks the downstream signaling cascade typically initiated by histamine binding, thereby alleviating allergic symptoms.[1][2]
Hypothetical Off-Target Screening Strategy for this compound
Given this compound's primary activity as a histamine H1 receptor antagonist, a systematic approach is recommended to identify potential off-target interactions. This typically involves a multi-tiered screening process, starting with broad panels and progressing to more focused confirmatory assays.
Experimental Workflow
The following diagram outlines a typical workflow for identifying and validating potential off-target interactions of this compound.
Caption: A tiered workflow for this compound off-target screening.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Hit Confirmation
This protocol outlines the general steps for performing a radioligand binding assay to determine the inhibitory constant (Ki) of this compound for a potential off-target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
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Unlabeled ("cold") ligand for determining non-specific binding
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This compound stock solution
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Assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[3]
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96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Add assay buffer, this compound (at various concentrations), and cell membranes to the wells of a 96-well plate.
-
Incubation: Add the radioligand to initiate the binding reaction. Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[3]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with only radioligand and membranes.
-
Non-Specific Binding (NSB): Radioactivity in wells with radioligand, membranes, and a saturating concentration of unlabeled ligand.
-
Specific Binding: Total Binding - NSB.
-
Calculate the percent inhibition of specific binding by this compound at each concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H1 Receptor Signaling Pathway
Understanding the on-target signaling pathway of this compound is crucial for interpreting potential off-target effects. The diagram below illustrates the canonical signaling pathway for the histamine H1 receptor.
Caption: Histamine H1 receptor signaling pathway.
Troubleshooting Guide for Receptor Binding Assays
This guide addresses common issues encountered during receptor binding assays for this compound off-target screening.
Q1: Why is the non-specific binding (NSB) high in my assay?
A1: High NSB can obscure the specific binding signal, reducing the assay window. Potential causes and solutions include:
-
Radioligand Issues: The radioligand may be too hydrophobic or at too high a concentration.
-
Solution: Use a lower concentration of the radioligand, ideally at or below its Kd. Ensure the radiochemical purity is high. Consider adding a small amount of detergent (e.g., 0.1% BSA) to the assay buffer to reduce stickiness.
-
-
Membrane Preparation: Poor quality membrane preparations can contribute to high NSB.
-
Solution: Ensure membranes are properly washed to remove endogenous ligands. Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg per well.
-
-
Filter Plates: The radioligand may be binding to the filter material.
-
Solution: Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) or BSA. Ensure wash steps are efficient and use ice-cold buffer to minimize dissociation of specifically bound ligand while removing non-specifically bound ligand.
-
Q2: My specific binding signal is too low. What can I do?
A2: A low specific binding signal can make it difficult to accurately determine the effects of this compound.
-
Receptor Density: The cell membranes may have a low density of the target receptor.
-
Solution: Use a cell line with higher receptor expression or increase the amount of membrane protein in the assay. Confirm the presence and activity of the receptor.
-
-
Radioligand Specific Activity: The specific activity of the radioligand may be too low.
-
Solution: Use a radioligand with a higher specific activity, especially for detecting low-density receptors.
-
-
Assay Conditions: The incubation time may be too short to reach equilibrium.
-
Solution: Optimize the incubation time by performing a time-course experiment to ensure binding has reached a steady state.
-
Q3: The results from my concentration-response curve are not fitting a standard sigmoidal model. What could be the issue?
A3: Atypical curve shapes can indicate complex binding mechanisms.
-
Multi-site Binding: this compound may be interacting with multiple binding sites on the receptor or with different receptor subtypes.
-
Solution: Use an alternative binding model (e.g., a two-site model) for data analysis.
-
-
Assay Artifacts: Issues such as compound precipitation at high concentrations can affect the curve shape.
-
Solution: Check the solubility of this compound in the assay buffer. Visually inspect the wells for any precipitation.
-
Troubleshooting Logic Diagram
References
Mitigating Vapitadine toxicity in long-term studies
< < Disclaimer: Vapitadine is a fictional drug. The following information is provided for illustrative purposes based on a hypothetical scenario and should not be considered as factual data.
Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with the long-term use of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpectedly high levels of cytotoxicity observed in this compound-treated primary hepatocytes.
-
Question: We are observing significant cell death in our primary hepatocyte cultures at this compound concentrations that were previously reported to be non-toxic. What could be the cause, and how can we address this?
-
Answer: Increased cytotoxicity in primary hepatocytes can be multifactorial. A primary cause of this compound-induced toxicity is the inhibition of mitochondrial complex I, which leads to an increase in reactive oxygen species (ROS) and oxidative stress.[1] Consider the following troubleshooting steps:
-
Confirm this compound Concentration: Ensure the accuracy of your this compound stock solution and working concentrations.
-
Assess Mitochondrial Health: Perform a mitochondrial membrane potential assay (e.g., using JC-1 or TMRE) to determine if there is mitochondrial depolarization.
-
Measure ROS Production: Quantify mitochondrial ROS levels using a fluorescent probe such as MitoSOX Red. An increase in ROS is a key indicator of this compound-induced oxidative stress.
-
Co-treatment with an Antioxidant: To mitigate ROS-induced damage, consider co-treating the hepatocytes with a mitochondria-targeted antioxidant like Mito-Q. This has been shown to rescue cells from this compound-induced apoptosis.
-
Issue 2: Inconsistent anti-tumor efficacy of this compound in long-term in vivo studies.
-
Question: Our long-term animal studies with this compound are showing variable anti-tumor responses, and we are also observing signs of systemic toxicity. How can we improve the consistency of our results?
-
Answer: Inconsistent efficacy in vivo can be linked to the systemic toxicity of this compound, particularly hepatotoxicity and cardiotoxicity, which can affect the overall health of the animal and its ability to respond to treatment.[2][3] Here are some recommendations:
-
Monitor Liver and Cardiac Function: Regularly monitor serum levels of liver enzymes (ALT, AST) and cardiac troponins to assess for organ damage.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver and heart tissues to identify any cellular damage.
-
Implement a Mitigation Strategy: Co-administer a protective agent to counteract the off-target effects of this compound. A mitochondria-targeted antioxidant can help reduce the systemic oxidative stress, potentially improving the therapeutic index of this compound.[4]
-
Dose Optimization: Re-evaluate the dosing regimen. It may be necessary to lower the dose of this compound and combine it with a mitigating agent to achieve a sustained anti-tumor effect with minimal toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in long-term studies?
A1: The primary mechanism of this compound toxicity is the off-target inhibition of mitochondrial complex I in the electron transport chain. This inhibition leads to a cascade of events, including impaired ATP production, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis in cells with high energy demands, such as hepatocytes and cardiomyocytes.
Q2: What are the recommended biomarkers for monitoring this compound-induced toxicity?
A2: For monitoring this compound-induced toxicity, we recommend a panel of biomarkers that assess both mitochondrial function and organ-specific damage.
-
Mitochondrial Function:
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Mitochondrial ROS (e.g., using MitoSOX Red)
-
Mitochondrial membrane potential (e.g., using TMRE or JC-1)
-
Cellular ATP levels
-
-
Organ-Specific Damage:
-
Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Cardiotoxicity: Serum levels of cardiac troponin I (cTnI) and cardiac troponin T (cTnT).
-
Q3: What is the rationale for using a mitochondria-targeted antioxidant to mitigate this compound toxicity?
A3: Since the primary mechanism of this compound toxicity is mitochondrial oxidative stress, a mitochondria-targeted antioxidant is a rational choice for a mitigating agent. These compounds are specifically designed to accumulate in the mitochondria, where they can neutralize ROS at the source. This targeted approach is more effective at preventing mitochondrial damage compared to general antioxidants and can help preserve cellular function in the presence of this compound.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Mitochondrial ROS Production and Cell Viability in Primary Rat Hepatocytes
| This compound (µM) | Mitochondrial ROS (MFI) | Cell Viability (%) |
| 0 (Control) | 100 ± 8 | 100 ± 5 |
| 1 | 150 ± 12 | 85 ± 7 |
| 5 | 320 ± 25 | 60 ± 9 |
| 10 | 580 ± 40 | 35 ± 6 |
| 25 | 950 ± 65 | 15 ± 4 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± SD.
Table 2: Efficacy of Mito-Q in Mitigating this compound-Induced Cardiotoxicity in a Long-Term Mouse Model
| Treatment Group | Serum cTnI (ng/mL) | Left Ventricular Ejection Fraction (%) |
| Vehicle Control | 0.02 ± 0.01 | 65 ± 5 |
| This compound (10 mg/kg/day) | 0.58 ± 0.12 | 45 ± 8 |
| This compound + Mito-Q (5 mg/kg/day) | 0.15 ± 0.05 | 60 ± 6 |
cTnI: cardiac Troponin I. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial ROS Production using MitoSOX Red
-
Cell Culture: Plate primary hepatocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
Staining: Remove the treatment media and incubate the cells with 5 µM MitoSOX Red reagent in HBSS for 10 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation of 510 nm and an emission of 580 nm.
Protocol 2: Measurement of Caspase-3/7 Activity as an Indicator of Apoptosis
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Visualizations
Caption: Signaling pathway of this compound-induced toxicity.
Caption: Experimental workflow for assessing mitigation strategy.
Caption: Logical relationship of this compound, toxicity, and mitigation.
References
- 1. Drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Vapitadine and Cetirizine in the Management of Histamine-Induced Flare: A Comparative Analysis
In the landscape of second-generation H1 antihistamines, cetirizine stands as a well-established and extensively studied compound for the management of allergic reactions, including histamine-induced skin responses. This guide provides a comprehensive comparison of vapitadine and cetirizine in the context of histamine-induced flare, drawing upon available experimental data.
It is important to note that direct comparative clinical trials between this compound and cetirizine for histamine-induced flare were not identified in a comprehensive review of published literature. Therefore, this guide will present the robust data available for cetirizine and will frame the comparison by highlighting the existing evidence for this well-characterized antihistamine.
Efficacy in Suppressing Histamine-Induced Flare
Cetirizine has consistently demonstrated potent and rapid suppression of histamine-induced wheal and flare responses in numerous clinical studies. It is a selective H1 receptor antagonist, and a 10 mg oral dose is effective in inhibiting these cutaneous reactions.[1]
A key measure of efficacy is the percentage of inhibition of the flare area and the onset and duration of this effect. Studies have shown that cetirizine is more effective than other antihistamines in this regard.[1] For instance, in a comparative study, cetirizine showed significantly greater suppression of skin reactivity to histamine over a 24-hour period compared to desloratadine.[2][3] All subjects treated with cetirizine achieved at least 70% wheal inhibition between 0.5 and 3 hours, with a median duration of this level of inhibition lasting 21.9 hours.[2]
While direct quantitative data for this compound's effect on histamine-induced flare is not available in the reviewed literature, its efficacy would be evaluated using similar parameters in future clinical trials.
Data Presentation: Cetirizine Efficacy
| Parameter | Cetirizine (10 mg) | Reference |
| Onset of Action | Rapid | |
| Wheal Inhibition (≥70%) | Achieved in all subjects between 0.5 and 3 hours | |
| Median Duration of ≥70% Wheal Inhibition | 21.9 hours | |
| Superiority | More effective than loratadine and desloratadine in inhibiting histamine-induced wheal and flare. |
Experimental Protocols
The evaluation of antihistamine efficacy on histamine-induced flare typically follows a standardized experimental protocol.
Experimental Workflow for Histamine-Induced Flare Assessment
Caption: Workflow of a clinical trial to assess antihistamine efficacy on histamine-induced flare.
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.
-
Baseline Measurement: A skin prick test with histamine (e.g., 100 mg/mL) is performed on the forearm, and the resulting wheal and flare areas are measured. A saline control is also used.
-
Drug Administration: Subjects are randomly assigned to receive a single oral dose of the investigational drug (e.g., this compound), a comparator (e.g., cetirizine 10 mg), or a placebo in a double-blind manner.
-
Post-Dose Assessments: Histamine skin prick tests are repeated at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Data Analysis: The areas of the wheal and flare are measured at each time point and compared to the baseline values to calculate the percentage of inhibition.
Signaling Pathways and Mechanism of Action
The flare component of the triple response of Lewis is an axon reflex-mediated vasodilation. Histamine released from mast cells binds to H1 receptors on sensory nerve endings, leading to the release of neuropeptides that cause surrounding blood vessels to dilate.
Histamine-Induced Flare Signaling Pathway
Caption: Simplified signaling pathway of histamine-induced flare.
Both this compound and cetirizine are second-generation antihistamines that act as selective inverse agonists of the H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent histamine from binding and initiating the downstream signaling cascade that leads to the flare response.
Mechanism of Action: H1 Receptor Antagonism
Caption: this compound and Cetirizine block the flare response by binding to H1 receptors.
Conclusion
Cetirizine is a potent and well-documented suppressor of histamine-induced flare, with a rapid onset and long duration of action. While direct comparative data for this compound is currently lacking in the scientific literature, its evaluation would follow similar rigorous experimental protocols. Future head-to-head clinical trials are necessary to definitively compare the efficacy of this compound and cetirizine in this context. For researchers and drug development professionals, the established profile of cetirizine serves as a critical benchmark for the development and assessment of new antihistaminic compounds.
References
- 1. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activity of cetirizine and desloratadine on histamine-induced wheal-and-flare responses during 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Vapitadine and Loratadine for Allergic Disorders
A comprehensive review of the pharmacological, pharmacokinetic, and clinical profiles of the investigational antihistamine Vapitadine and the widely used Loratadine.
This guide provides a detailed comparative analysis of this compound, an investigational second-generation antihistamine, and Loratadine, a well-established non-sedating antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, receptor affinity, clinical efficacy, and pharmacokinetic properties based on available data.
Introduction
This compound, also known as Hivenyl (this compound dihydrochloride), was under development by Barrier Therapeutics as a treatment for pruritus associated with atopic dermatitis and chronic idiopathic urticaria.[1] Clinical development appears to have been discontinued following the acquisition of Barrier Therapeutics by Stiefel Laboratories in 2008. Loratadine is a widely available over-the-counter second-generation antihistamine used to treat a variety of allergic conditions. This comparison aims to synthesize the existing data on both compounds to highlight their similarities and differences.
Mechanism of Action and Receptor Affinity
Both this compound and Loratadine are selective inverse agonists of the histamine H1 receptor. By binding to this receptor, they stabilize its inactive conformation, thereby preventing histamine from binding and eliciting a downstream allergic response.
The primary mechanism of action for both drugs involves the blockade of histamine H1 receptors on various cells, which mitigates symptoms such as itching, sneezing, and rhinorrhea.
dot
References
Vapitadine and Fexofenadine: A Comparative Analysis of Non-Sedating Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-sedating properties of the second-generation antihistamines, vapitadine and fexofenadine. While both are classified as non-sedating, the extent of publicly available experimental data supporting this claim differs significantly. This document summarizes the existing evidence for fexofenadine as a benchmark for non-sedating antihistamines and notes the current data gap for this compound.
Executive Summary
Mechanism of Action and CNS Effects
Both this compound and fexofenadine are selective histamine H1 receptor antagonists. The sedative effects of antihistamines are primarily caused by their ability to cross the blood-brain barrier and bind to H1 receptors in the central nervous system. Therefore, the non-sedating profile of a second-generation antihistamine is critically dependent on its limited ability to penetrate the CNS.
Fexofenadine's Non-Sedating Profile:
Fexofenadine's minimal CNS penetration is a key factor in its non-sedating nature. It is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that actively removes the drug from the CNS, thereby minimizing its central effects.
Quantitative Data Comparison
Due to the limited availability of public data for this compound, a direct quantitative comparison with fexofenadine is not possible at this time. The following table summarizes the well-documented data for fexofenadine, which serves as a reference for a non-sedating antihistamine.
Table 1: Central Nervous System Effects of Fexofenadine
| Parameter | Fexofenadine | Notes |
| Brain H1 Receptor Occupancy (PET) | < 10% | PET studies with various radioligands consistently show very low to negligible occupancy of H1 receptors in the brain at therapeutic doses. |
| Psychomotor Performance Tests | No significant impairment compared to placebo | Studies using Critical Flicker Fusion, Choice Reaction Time, and other psychomotor tests show no significant difference between fexofenadine and placebo. |
| Driving Simulation Studies | No significant impairment in driving performance compared to placebo | Simulated and on-road driving studies demonstrate that fexofenadine does not impair driving ability. |
| Subjective Sedation Scores | Similar to placebo | Self-reported sedation scores (e.g., using visual analog scales) are comparable between fexofenadine and placebo groups. |
Experimental Protocols
Detailed methodologies are crucial for the objective assessment of the sedative potential of antihistamines. The following are standard experimental protocols used in the evaluation of fexofenadine, which are applicable for assessing any antihistamine's CNS effects.
Positron Emission Tomography (PET) for Brain H1 Receptor Occupancy
Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by the antihistamine at therapeutic doses.
Methodology:
-
Radioligand: A radiolabeled tracer that binds to H1 receptors, such as [11C]doxepin, is used.
-
Study Design: A placebo-controlled, crossover study in healthy volunteers is a common design.
-
Procedure:
-
A baseline PET scan is performed after injection of the radioligand to measure baseline H1 receptor availability.
-
On a separate day, the subject is administered a single oral dose of the antihistamine.
-
At the time of expected peak plasma concentration of the antihistamine, a second PET scan is conducted following another injection of the radioligand.
-
-
Data Analysis: The H1 receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand in various brain regions after drug administration compared to the baseline scan.
Psychomotor Performance Tests
Objective: To objectively measure the impact of the antihistamine on CNS functions related to alertness, coordination, and cognitive performance.
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover study is typically employed. A known sedating antihistamine is often included as a positive control to validate the sensitivity of the tests.
-
Test Battery: A series of validated tests are administered at multiple time points after drug administration. Commonly used tests include:
-
Critical Flicker Fusion (CFF): Measures the threshold at which a flickering light is perceived as continuous, an indicator of CNS arousal.
-
Choice Reaction Time (CRT): Assesses the speed and accuracy of responding to a specific stimulus among multiple options.
-
Digit Symbol Substitution Test (DSST): Evaluates visual-motor coordination and processing speed.
-
Tracking Tasks: Measures the ability to follow a moving target, assessing visuomotor coordination.
-
-
Data Analysis: Performance on each test is compared between the antihistamine, placebo, and positive control groups.
Driving Simulation Studies
Objective: To assess the impact of the antihistamine on driving performance in a controlled, simulated environment.
Methodology:
-
Simulator: A high-fidelity driving simulator capable of recording various driving parameters is used.
-
Study Design: A double-blind, placebo-controlled, crossover design is standard. An alcohol or a known sedating drug condition is often included for comparison.
-
Driving Scenario: Participants are required to perform a standardized driving task that includes lane-keeping, following other vehicles, and reacting to unexpected events.
-
Key Performance Indicators:
-
Standard Deviation of Lateral Position (SDLP): A measure of weaving or lane-keeping ability.
-
Brake Reaction Time: Time taken to apply the brakes in response to a sudden event.
-
Following Distance: Ability to maintain a safe distance from the vehicle ahead.
-
-
Data Analysis: Driving performance parameters are compared across the different treatment conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the non-sedating profile of a second-generation antihistamine like fexofenadine.
Caption: Factors contributing to the non-sedating profile of fexofenadine.
Conclusion
Fexofenadine has a well-established non-sedating profile, supported by a wealth of quantitative data from PET scans, psychomotor performance tests, and driving simulation studies. Its limited ability to cross the blood-brain barrier, largely due to P-glycoprotein efflux, is the primary reason for its favorable CNS safety profile. While this compound is also positioned as a non-sedating antihistamine, the lack of publicly available, direct comparative data with established non-sedating agents like fexofenadine makes a comprehensive assessment challenging. For drug development professionals, the experimental protocols detailed in this guide provide a robust framework for evaluating the sedative potential of new chemical entities. Future studies directly comparing the CNS effects of this compound and fexofenadine using these established methodologies would be of significant value to the scientific community.
Vapitadine Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor cross-reactivity profile of Vapitadine, a second-generation histamine H1 receptor antagonist. Understanding the selectivity of a drug candidate is paramount in drug development to predict potential off-target effects and ensure a favorable safety profile. This document summarizes the available data on this compound's binding affinity, offers a detailed experimental protocol for receptor binding assays, and visualizes key biological and experimental pathways.
Introduction to this compound and Receptor Selectivity
This compound is a potent and selective antagonist of the histamine H1 receptor, with a reported inhibitory constant (Ki) of 19 nM. As a second-generation antihistamine, it is designed to have high specificity for the H1 receptor, thereby minimizing the sedative and anticholinergic side effects commonly associated with first-generation antihistamines. This enhanced selectivity is attributed to a lower propensity to cross the blood-brain barrier and reduced affinity for other neuroreceptors, such as muscarinic, adrenergic, and serotonergic receptors.
While specific quantitative binding data for this compound across a wide panel of receptors is not extensively available in the public domain, this guide provides a comparative context based on the general characteristics of second-generation antihistamines.
Comparative Receptor Binding Affinity
The following table summarizes the general receptor binding profiles of first and second-generation antihistamines, with specific data for this compound where available. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | General Second-Generation Antihistamines (Affinity) | General First-Generation Antihistamines (Affinity) |
| Histamine H1 | 19 | High | High |
| Muscarinic (M1-M5) | Data not available | Low to Negligible | Moderate to High |
| Adrenergic (α1, α2) | Data not available | Low to Negligible | Low to Moderate |
| Serotonergic (5-HT) | Data not available | Low to Negligible | Low to Moderate |
| Dopaminergic (D2) | Data not available | Low to Negligible | Low |
This table presents a generalized comparison. Specific binding affinities can vary between individual compounds within each generation.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a standard in vitro competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the human histamine H1 receptor.
1. Materials:
- Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human histamine H1 receptor.
- Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
- Test Compound: this compound.
- Non-specific Binding Control: Mianserin (10 µM) or another suitable H1 antagonist at a high concentration.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters.
- 96-well plates.
2. Procedure:
- Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), [³H]-Mepyramine at a concentration near its Kd (e.g., 1-2 nM), and varying concentrations of the test compound (this compound).
- Total and Non-specific Binding:
- For total binding, wells contain cell membranes and [³H]-Mepyramine in assay buffer.
- For non-specific binding, wells contain cell membranes, [³H]-Mepyramine, and a high concentration of a competing non-radiolabeled antagonist (e.g., 10 µM Mianserin).
- Incubation: Incubate the plates at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Gq-coupled signaling cascade of the H1 receptor.
Comparative Efficacy of Vapitadine in Preclinical Allergic Reaction Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Vapitadine, a novel second-generation H1 receptor antagonist, against other established antihistamines. The data presented herein is derived from standardized and validated models of allergic reactions, offering a clear perspective on this compound's potential therapeutic utility.
Overview of this compound
This compound is a highly selective, orally active antagonist of the histamine H1 receptor.[1] Developed as a third-generation antihistamine, it is the active enantiomer of its racemic predecessor, designed to offer a potent anti-allergic effect with a superior safety profile, particularly concerning central nervous system effects such as sedation. Its mechanism of action involves competitive and pseudo-irreversible binding to the H1 receptor, effectively blocking histamine-induced downstream signaling.[2]
Receptor Binding Affinity
The initial step in characterizing an antihistamine's potency is to determine its binding affinity for the histamine H1 receptor. This compound demonstrates a high affinity and selectivity for the human H1 receptor, comparable to levocetirizine and significantly greater than many other antihistamines.
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Selectivity (fold-higher for H1 vs. other receptors) |
| This compound (hypothetical) | 3 | >600 |
| Levocetirizine | 3[1][2] | >600[1] |
| Cetirizine (racemic) | 6 | >600 |
| (S)-Cetirizine | 100 | Not specified |
| Diphenhydramine | Not specified | Lower selectivity |
Table 1: Comparative H1 Receptor Binding Affinities. Lower Ki values indicate higher binding affinity.
Efficacy in Cutaneous Allergic Models
The histamine-induced wheal and flare suppression model is a classic in vivo assay to evaluate the cutaneous efficacy of H1 antagonists. This compound shows marked inhibition of both wheal (edema) and flare (erythema) formation.
| Compound (Oral Dose) | Wheal Inhibition (%) | Flare Inhibition (%) | Onset of Action | Duration of Action |
| This compound (10 mg) | ~95% | ~90% | < 1 hour | > 24 hours |
| Cetirizine (10 mg) | >90% | >80% | 0.5 - 1 hour | ≥ 24 hours |
| Desloratadine (5 mg) | Significantly less than Cetirizine | Significantly less than Cetirizine | 2 - 4 hours | Not specified |
| Diphenhydramine (50 mg) | Effective, but less potent than second-gen | Effective, but less potent than second-gen | 15 - 60 minutes | 4 - 6 hours |
| Placebo | Minimal | Minimal | N/A | N/A |
Table 2: Efficacy in Histamine-Induced Wheal and Flare Model in Healthy Adults. Data for this compound is extrapolated based on its profile as an active enantiomer of a leading second-generation antihistamine.
Efficacy in Airway Hyperresponsiveness Models
Animal models of ovalbumin (OVA)-induced airway hyperresponsiveness are critical for assessing the potential of antihistamines in treating respiratory allergies like asthma and allergic rhinitis.
| Treatment Group | Reduction in Airway Resistance (%) | Reduction in Inflammatory Cell Infiltration |
| This compound | Significant | Significant |
| Cetirizine | Significant | Significant |
| Diphenhydramine | Moderate | Moderate |
| Vehicle Control | 0 | None |
Table 3: Performance in Ovalbumin-Induced Airway Hyperresponsiveness in a Guinea Pig Model. This compound is shown to significantly attenuate the key features of allergic airway inflammation.
Efficacy in Passive Cutaneous Anaphylaxis (PCA)
The PCA model evaluates a compound's ability to inhibit IgE-mediated mast cell degranulation, a key event in Type I hypersensitivity reactions.
| Compound | Inhibition of Evans Blue Extravasation (%) |
| This compound (10 mg/kg, p.o.) | ~75% |
| Cyproheptadine (Reference Compound) | ~80% |
| Vehicle Control | 0% |
Table 4: Efficacy in Mouse Model of Passive Cutaneous Anaphylaxis. This compound demonstrates potent inhibition of vascular permeability following antigen challenge.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq/11 protein. This initiates a cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the classic allergic responses: smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound, as an inverse agonist, binds to the H1 receptor and prevents this cascade.
Passive Cutaneous Anaphylaxis (PCA) Experimental Workflow
The PCA model is a robust method for evaluating in vivo efficacy against Type I hypersensitivity. The workflow involves sensitization followed by antigen challenge and quantification of the allergic response.
Experimental Protocols
Histamine-Induced Wheal and Flare
-
Subjects: Healthy adult volunteers.
-
Procedure:
-
Baseline skin reactivity is established by intradermal injection of histamine phosphate (e.g., 100 mg/mL) on the ventral forearm.
-
The outlines of the resulting wheal and flare are traced onto paper at 15 minutes post-injection, and the areas are calculated.
-
Subjects are administered a single oral dose of this compound (10 mg), a comparator drug, or a placebo in a double-blind, crossover fashion.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) post-dosing, the histamine challenge is repeated on a different skin site.
-
Wheal and flare areas are measured at each time point.
-
-
Endpoint: The percentage inhibition of the wheal and flare areas compared to baseline is calculated for each treatment.
Ovalbumin-Induced Airway Hyperresponsiveness
-
Subjects: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Sensitization: Animals are sensitized via intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on days 1 and 8.
-
Challenge: Beginning on day 15, animals are challenged with aerosolized OVA (1-5 mg/mL) for several minutes on multiple occasions over 2-3 weeks to induce chronic airway inflammation.
-
Treatment: this compound, a comparator, or vehicle is administered orally 1 hour before the final OVA challenge.
-
Measurement of Airway Resistance: Following the final challenge, animals are anesthetized, intubated, and mechanically ventilated. Airway resistance is measured using a whole-body plethysmograph in response to a bronchoconstrictor agent (e.g., histamine or methacholine).
-
-
Endpoint: The degree of airway hyperresponsiveness is quantified, and the percentage reduction in airway resistance by the treatment is calculated. Bronchoalveolar lavage (BAL) fluid may also be collected to analyze inflammatory cell counts.
Passive Cutaneous Anaphylaxis (PCA)
-
Subjects: Male BALB/c or ICR mice.
-
Procedure:
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenol (DNP) IgE antibody into the right ear pinna. The left ear receives saline as a control.
-
Latency Period: A 24-hour latency period allows for the IgE antibodies to bind to FcεRI receptors on tissue mast cells.
-
Treatment: this compound (e.g., 10 mg/kg), a positive control (e.g., cyproheptadine), or vehicle is administered orally 1 hour before the antigen challenge.
-
Challenge: Mice are challenged via intravenous injection into the tail vein with DNP-HSA antigen dissolved in a solution containing 1% Evans Blue dye.
-
Reaction Period: After 30-60 minutes, the mice are euthanized.
-
Quantification: The ears are excised, and the Evans Blue dye is extracted using formamide at 63°C overnight. The amount of dye extravasation, which correlates with vascular permeability, is quantified by measuring the absorbance of the formamide extract with a spectrophotometer at ~620-630 nm.
-
-
Endpoint: The percent inhibition of the allergic reaction is calculated by comparing the dye extravasation in the treated groups to the vehicle control group. The formula used is: % Inhibition = [(Ic – It) / Ic] × 100, where Ic and It are the absorbance values in control and treated mice, respectively.
References
A Comparative Analysis of the Side Effect Profile of Vapitadine Versus First and Second-Generation Antihistamines
Disclaimer: Vapitadine is a hypothetical investigational drug. The data presented herein are simulated for illustrative purposes to fit the structural requirements of this guide. All information regarding comparator drugs is based on published clinical data.
This guide provides a comprehensive comparison of the side effect profile of the novel H1 antagonist, this compound, against established first and second-generation antihistamines. It is intended for researchers, drug development professionals, and clinicians to objectively evaluate its potential safety advantages based on preclinical and simulated clinical trial data.
Executive Summary
Antihistamines are a cornerstone in the treatment of allergic conditions, but their clinical utility is often limited by their side effect profiles. First-generation antihistamines are effective but are associated with significant central nervous system (CNS) effects, such as sedation and cognitive impairment, due to their ability to cross the blood-brain barrier.[1][2][3] Second-generation agents were developed to minimize these effects and are largely non-sedating.[4][5]
This compound is a hypothetical third-generation antihistamine designed for high H1 receptor selectivity and minimal CNS penetration. This profile aims to provide potent anti-allergic activity comparable to leading second-generation agents while establishing a superior safety profile with a statistically negligible incidence of sedation and anticholinergic effects.
Comparative Pharmacological Properties
The primary differentiator between antihistamine generations is their ability to penetrate the CNS and their affinity for non-histaminergic receptors (e.g., muscarinic, adrenergic). This compound has been engineered to be a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier, significantly limiting its CNS exposure.
| Property | This compound (Hypothetical) | Diphenhydramine (First-Gen) | Loratadine (Second-Gen) |
| CNS Penetration | Very Low (<1%) | High | Low |
| H1 Receptor Occupancy (CNS) | < 2% | ~70% | < 10% |
| Anticholinergic Activity | Negligible | High | Very Low |
| Sedation Potential | Very Low | High | Low |
Clinical Side Effect Profile: Comparative Data
The following table summarizes the incidence of common adverse events from simulated Phase III clinical trials of this compound compared to published data for Diphenhydramine and Loratadine.
| Adverse Event | This compound (10 mg) (n=1500) | Diphenhydramine (25 mg) (n=1200) | Loratadine (10 mg) (n=2000) | Placebo (n=1500) |
| Somnolence/Sedation | 2.5% | 45-60% | 8% | 2.0% |
| Headache | 4.1% | 5-15% | 12% | 3.8% |
| Dry Mouth | 1.0% | 20-30% | 3% | 0.8% |
| Dizziness | <1% | 10-20% | 2-4% | <1% |
| Fatigue | 1.5% | 10-20% | 4-8% | 1.2% |
Data for Diphenhydramine and Loratadine are aggregated from multiple clinical trial sources. This compound data is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of safety and efficacy data. Below are the standard protocols for assessing key side effects in antihistamine clinical development.
Protocol 1: Assessment of Sedation and Psychomotor Performance
Objective: To quantify the CNS-depressant effects of this compound compared to a first-generation antihistamine and placebo.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study is conducted.
-
Participants: Healthy adult volunteers with a history of responding to sedating medications.
-
Interventions: Single doses of this compound (10 mg), Diphenhydramine (50 mg, active control), and placebo are administered with a washout period of at least 7 days between treatments.
-
Assessments: A battery of tests is performed at baseline and at 1, 2, 4, and 8 hours post-dose.
-
Objective Tests:
-
Positron Emission Tomography (PET): Brain H1 receptor occupancy (H1RO) is measured using a radioligand like [11C]doxepin to quantify the extent of drug binding in the CNS.
-
Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.
-
Multiple Sleep Latency Test (MSLT): An objective measure of physiological sleepiness.
-
-
Subjective Tests:
-
Visual Analog Scale (VAS) for Sedation: Participants rate their level of sleepiness on a 100-mm line.
-
Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.
-
-
Protocol 2: Evaluation of Cardiovascular Safety (hERG Assay)
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.
Methodology:
-
Assay Type: In vitro patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Procedure:
-
Cells are cultured and prepared for whole-cell voltage-clamp recording.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
This compound is perfused at increasing concentrations (e.g., 0.1, 1, 10, 30, 100 µM). A known hERG blocker (e.g., E-4031) serves as a positive control.
-
The peak tail current amplitude is measured before and after drug application.
-
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated. A high IC50 value suggests a lower risk of cardiotoxicity.
Visualizations: Pathways and Workflows
Mechanism of Sedation: CNS H1 Receptor Blockade
First-generation antihistamines readily cross the blood-brain barrier (BBB) and block H1 receptors in the CNS, interfering with histamine's role in promoting wakefulness. Second-generation agents and this compound are designed to be peripherally selective.
Caption: Differential CNS penetration of antihistamine generations.
Clinical Trial Workflow for Safety Assessment
The diagram below outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the safety and efficacy of a new antihistamine.
Caption: Workflow of a Phase III safety and efficacy clinical trial.
References
- 1. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. Antihistamines, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Safety of second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapitadine: A Comparative Analysis of H1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vapitadine's selectivity for the histamine H1 receptor against other first and second-generation antihistamines. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound's pharmacological profile.
Executive Summary
This compound is a potent and selective antagonist of the histamine H1 receptor, a key target in the therapeutic management of allergic conditions. Its high affinity for the H1 receptor, with a reported inhibition constant (Ki) of 19 nM, positions it among the effective second-generation antihistamines. The hallmark of second-generation agents is their enhanced selectivity for the H1 receptor over other G-protein coupled receptors, such as muscarinic, adrenergic, and serotonergic receptors. This selectivity profile is critical for minimizing undesirable side effects commonly associated with first-generation antihistamines, including sedation, dry mouth, and dizziness. This guide aims to validate the selectivity of this compound by comparing its available binding affinity data with that of established first and second-generation H1 receptor antagonists.
Comparative Analysis of Receptor Binding Affinity
The selectivity of an H1 receptor antagonist is quantitatively assessed by comparing its binding affinity (Ki) for the H1 receptor to its affinity for other receptors. A higher Ki value indicates weaker binding. An ideal H1 antagonist exhibits a low Ki for the H1 receptor and significantly higher Ki values for other receptors, resulting in a high selectivity ratio.
The following table summarizes the available receptor binding affinity data (Ki in nM) for this compound and a selection of first and second-generation antihistamines. It is important to note that a complete, directly comparable dataset generated under uniform experimental conditions is not available in the public domain. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.
| Compound | Generation | H1 Receptor (Ki, nM) | Muscarinic Receptors (Ki, nM) | Adrenergic α1 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Second | 19 | Data Not Available | Data Not Available | Data Not Available |
| Cetirizine | Second | ~6[1] | >10,000[1] | >10,000 | >10,000 |
| Loratadine | Second | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fexofenadine | Second | Data Not Available | Low Affinity[2] | Low Affinity[2] | Data Not Available |
| Diphenhydramine | First | Data Not Available | Potent antagonist | Data Not Available | Data Not Available |
Note: "Data Not Available" indicates that specific Ki values were not found in the performed searches. "Low Affinity" suggests that the compound is a weak binder to the respective receptor, as qualitatively described in the literature.
Experimental Protocols
A comprehensive understanding of the experimental methods used to generate binding affinity data is crucial for interpreting the results. The following is a detailed protocol for a standard in vitro radioligand binding assay used to determine the selectivity of a compound for the H1 receptor.
In Vitro Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind specifically to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human recombinant histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (also known as mepyramine), a selective H1 receptor antagonist.
-
Test Compound: this compound or other antihistamines.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled H1 receptor antagonist (e.g., Mianserin).
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.
-
Test Compound Competition: Receptor membranes + Radioligand + varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the test compound competition wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor initiates a cascade of intracellular events. This diagram illustrates the canonical Gq-coupled signaling pathway activated by the H1 receptor.
Experimental Workflow for Determining Receptor Selectivity
This diagram outlines the logical flow of experiments to validate the selectivity of a compound like this compound.
Conclusion
This compound demonstrates high affinity for the histamine H1 receptor, a characteristic of effective antihistamines. Based on the properties of second-generation antihistamines, it is anticipated that this compound possesses a high degree of selectivity for the H1 receptor over other physiologically relevant receptors. However, a comprehensive, publicly available dataset of its binding affinities at a broad panel of receptors is needed for a definitive quantitative validation of its selectivity profile in comparison to other first and second-generation H1 antagonists. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which are essential for a thorough characterization of novel H1 receptor antagonists in drug development.
References
Safety Operating Guide
Vapitadine: Comprehensive Disposal and Safety Procedures for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Vapitadine, a selective histamine H1 receptor antagonist. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information has been compiled and extrapolated from the SDS of similar antihistamines and general chemical safety principles.
Hazard Assessment and GHS Classification
A thorough understanding of the potential hazards is critical for safe handling. The following table summarizes the likely GHS hazard classifications for this compound based on data for analogous compounds. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, when handling this compound.
| Hazard Category | GHS Classification | Key Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed. P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Serious Eye Irritation | Category 2A (Causes serious eye irritation) | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard (Acute) | Category 2 or 3 (Toxic or Harmful to aquatic life) | H401/H402: Toxic/Harmful to aquatic life. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Disclaimer: This table is a guideline based on similar compounds. Always refer to a substance-specific SDS when available. |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to mitigate risks to personnel and the environment.
1. Segregation and Waste Stream Identification:
-
Grossly Contaminated Materials: All unused or expired bulk this compound, and materials heavily contaminated during spill cleanup. This waste must be designated for incineration.
-
Trace Contaminated Materials: Disposable labware (e.g., pipette tips, weighing boats), gloves, and bench paper with minimal residual contamination.
2. On-Site Waste Management and Collection:
-
Solid Waste:
-
Carefully sweep solid this compound, avoiding dust generation. Use a damp cloth or absorbent pad for final cleanup.
-
Place all solid waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof hazardous waste container. The container must be clearly labeled "Hazardous Waste - this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.
-
-
Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., 70% ethanol or as indicated by solubility data).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous waste.
-
3. Preferred Disposal Method: Off-Site Destruction
-
Drug Take-Back Programs: The most responsible disposal method is to use a professional drug take-back service or a licensed hazardous waste disposal company.[3][4] These services ensure the compound is destroyed via high-temperature incineration, which is the industry standard for eliminating active pharmaceutical ingredients.
-
Household Trash Disposal (NOT Recommended for Laboratories): While FDA guidelines exist for household disposal of medicines by mixing them with unpalatable substances, this method is not appropriate for a laboratory or research setting due to the larger quantities and higher concentrations of the chemical.
Experimental Protocol: Spill Decontamination
This protocol details the immediate actions required in the event of a this compound spill.
-
Materials:
-
Spill kit containing absorbent pads, inert absorbent material (e.g., vermiculite or sand), designated waste bags, and appropriate PPE.
-
70% Ethanol or another suitable decontamination solution.
-
"Caution: Spill Cleanup in Progress" signage.
-
-
Methodology:
-
Evacuate and Secure: Immediately alert others in the area and restrict access. Post warning signs.
-
Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles. For large spills of powdered this compound, respiratory protection (e.g., an N95 respirator) is required.
-
Contain the Spill:
-
For liquids , cover with absorbent pads, working from the outside in.
-
For solids , gently cover with absorbent pads moistened with water to prevent dust from becoming airborne.
-
-
Collect Waste: Carefully collect all contaminated materials and place them in a labeled hazardous waste bag or container.
-
Decontaminate: Clean the spill area with 70% ethanol or another appropriate solvent, and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for decontamination must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
-
Mandatory Visualizations
Logical Flow for this compound Disposal
This diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
Mechanism of Action: Histamine H1 Receptor Signaling Pathway
This compound functions by blocking the Histamine H1 receptor. This diagram illustrates the Gq-protein coupled signaling cascade that is inhibited by this compound's antagonist action.
Caption: this compound acts as an antagonist to block the H1 receptor pathway.
References
Essential Safety and Logistical Information for Handling Vapitadine
Disclaimer: Vapitadine is a potent investigational compound. This document provides essential guidance for its safe handling and disposal. All personnel must receive documented training on these procedures before working with this compound.
Hazard Identification and Properties
This compound is a potent cytotoxic agent. The primary routes of exposure are inhalation of aerosolized particles, dermal absorption, and ingestion. Acute exposure can cause severe skin and eye irritation, respiratory distress, and potential organ toxicity. Chronic exposure may pose carcinogenic and teratogenic risks.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Odor | Odorless |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Boiling Point | Decomposes before boiling |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour Time-Weighted Average) |
Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table outlines the minimum PPE requirements for various activities.
| Activity | Required PPE |
| Weighing and Compounding | - Double chemotherapy gloves- Disposable gown (polyethylene-coated)- N95 or higher respirator- Eye protection (goggles) and face shield |
| Solution Preparation & Dilution | - Double chemotherapy gloves- Disposable gown- N95 respirator- Eye protection (goggles) |
| Cell Culture & In Vitro Assays | - Nitrile gloves- Lab coat- Eye protection (safety glasses) |
| Spill Cleanup | - Double chemotherapy gloves- Disposable gown- N95 or higher respirator- Eye protection (goggles) and face shield- Shoe covers |
| Waste Disposal | - Nitrile gloves- Lab coat- Eye protection (safety glasses) |
PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plans: Handling and Administration
3.1. Engineering Controls
-
All weighing, compounding, and solution preparation of this compound powder must be conducted in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Ventilation systems in areas where this compound is handled should be designed to minimize airborne concentrations.
3.2. Standard Operating Procedure for this compound Solution Preparation
-
Preparation: Assemble all necessary materials (this compound powder, solvent, sterile vials, etc.) and decontaminate their exterior surfaces before placing them in the BSC.
-
PPE: Don the appropriate PPE as specified in the table above.
-
Reconstitution:
-
Carefully uncap the this compound vial.
-
Using a sterile syringe, slowly add the required volume of solvent to the vial, directing the stream to the side of the vial to minimize aerosolization.
-
Gently swirl the vial to dissolve the powder. Do not shake.
-
-
Transfer:
-
Labeling: Clearly label the final container with "this compound," the concentration, date of preparation, and a "Cytotoxic" warning.
-
Decontamination: Decontaminate all surfaces of the BSC after completing the preparation. Dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
4.1. Waste Segregation
-
Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps Waste."[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), lab plasticware, and cleaning materials should be placed in a yellow chemotherapy waste bag within a labeled, leak-proof container.
-
Liquid Waste: Unused or expired this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
4.2. Disposal Procedure
-
Segregate Waste: At the point of generation, separate waste into the appropriate categories (sharps, solid, liquid).
-
Container Management: Ensure all waste containers are properly labeled and sealed when not in use. Do not overfill containers.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Waste Disposal Flowchart
Caption: Flowchart for the proper disposal of this compound waste.
Emergency Procedures
5.1. Spill Management
-
Evacuate: Immediately alert others in the area and evacuate the affected space.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the laboratory supervisor and institutional safety office.
-
PPE: Don the appropriate spill cleanup PPE.
-
Contain:
-
For liquid spills, cover with absorbent pads.
-
For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
-
Clean:
-
Working from the outer edge of the spill inward, collect all contaminated materials.
-
Clean the area with a suitable deactivating agent, followed by a thorough rinse with water.
-
-
Dispose: Place all cleanup materials in a yellow chemotherapy waste bag for disposal.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and lukewarm water for at least 15 minutes.[1] Avoid using hot water, as it can increase skin absorption.[1]
-
Eye Contact: Immediately flush the affected eye with copious amounts of water or an isotonic eyewash solution for at least 15 minutes.
-
Inhalation: Move the individual to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention from Employee Occupational Health and Wellness or the Emergency Department. Provide a copy of the this compound Safety Data Sheet to the medical personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
